4-(4-Methylphenyl)-2-pyrimidinethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJKQAUCSXMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363413 | |
| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477859-71-5 | |
| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(4-methylphenyl)-2-pyrimidinethiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methylphenyl)-2-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines a robust and reproducible two-step synthetic protocol, commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a base-catalyzed cyclocondensation with thiourea. We delve into the mechanistic underpinnings of these transformations, offering insights into the selection of reagents and reaction conditions. Furthermore, this guide establishes a rigorous analytical workflow for structural confirmation and purity assessment, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All experimental procedures are detailed to facilitate replication, and characterization data is presented with clear interpretations, establishing a benchmark for future research involving this class of compounds.
Introduction and Scientific Context
Pyrimidine-2-thiols are a privileged class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The sulfur atom at the C2 position, combined with the versatile substitution pattern possible on the pyrimidine ring, allows for fine-tuning of the molecule's steric and electronic properties, making it a valuable scaffold in drug discovery programs.[2]
The target molecule, this compound, incorporates a p-tolyl group at the C4 position. This specific structural motif is of interest for exploring structure-activity relationships (SAR) in various biological targets. The synthesis of such compounds is typically achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with a suitable binucleophile, such as thiourea. This approach, a variation of the renowned Biginelli reaction, offers a straightforward and efficient route to highly functionalized pyrimidine systems.[3][4]
This guide serves as a practical resource for researchers, providing a detailed, field-proven methodology for the synthesis of this compound and its thorough characterization, ensuring both high purity and unambiguous structural verification.
Synthetic Strategy and Mechanism
The synthesis of this compound is efficiently executed via a two-step sequence. The logic behind this approach is to first construct an appropriate α,β-unsaturated carbonyl precursor, which then undergoes a cyclocondensation reaction to form the target heterocycle.
Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The initial step involves the base-catalyzed condensation of 4-methylacetophenone with benzaldehyde. This reaction, known as the Claisen-Schmidt condensation, is a reliable method for forming chalcones.[1]
-
Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of 4-methylacetophenone by a base (e.g., hydroxide), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The use of a strong base like KOH or NaOH in an alcoholic solvent is standard practice to promote both the condensation and subsequent dehydration.[5]
Step 2: Cyclocondensation with Thiourea to form this compound
The purified chalcone is then reacted with thiourea in the presence of a base to yield the final pyrimidinethiol product.
-
Mechanism Insight: This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. The thiourea, acting as a nucleophile, attacks the β-carbon of the chalcone's α,β-unsaturated system. Following proton transfers, the terminal amino group of the thiourea intermediate performs a nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrimidinethiol ring. Ethanolic potassium hydroxide is an effective catalyst, as it facilitates the necessary proton transfers and promotes the cyclization and dehydration steps.[2][5]
Experimental Protocols
Materials and Reagents
-
4-Methylacetophenone (≥98%)
-
Benzaldehyde (≥99%)
-
Thiourea (≥99%)
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Silica Gel (for column chromatography)
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Step-by-Step Synthesis of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-methylacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 30 mL of ethanol, add an aqueous solution of potassium hydroxide (15 mL, 10% w/v) dropwise.
-
Maintain the stirring at room temperature for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 2-3. A yellow solid will precipitate.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of the chalcone intermediate.
Step-by-Step Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 mL of absolute ethanol.
-
Add a solution of potassium hydroxide (0.02 mol in 5 mL of ethanol) to the mixture.
-
Heat the reaction mixture to reflux for 10-12 hours.[2] Monitor the reaction's completion using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Acidify the solution with dilute acetic acid or hydrochloric acid. A solid precipitate will form.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/DMF (8:2) mixture to yield the pure this compound.[2]
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity.
Characterization Workflow Diagram
Caption: Systematic workflow for analytical characterization.
Spectroscopic Data and Interpretation
The following table summarizes the expected characterization data for this compound based on literature for analogous compounds.[6]
| Technique | Expected Observations | Interpretation |
| Melting Point | Sharp melting point range | Indicates high purity of the synthesized compound. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2550-2600 (S-H stretch, often weak), ~1665 (C=N stretch), ~1590 (C=C stretch), ~700 (C-S stretch) | Confirms the presence of key functional groups: the pyrimidine ring (C=N, C=C), the thiol group (S-H, C-S), and the associated N-H bond from the tautomeric thione form.[6] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, SH/NH), ~7.2-8.0 (m, 9H, Ar-H), ~7.1 (s, 1H, pyrimidine C5-H), ~2.4 (s, 3H, CH₃) | Provides definitive structural evidence. The singlet for the methyl group, the complex multiplet for the aromatic protons, the singlet for the pyrimidine proton, and the downfield signal for the exchangeable SH/NH proton are all characteristic.[6] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~163 (C4), ~160 (C6), ~105 (C5), ~125-145 (Aromatic Carbons), ~21 (CH₃) | Maps the carbon skeleton of the molecule. The downfield signal around 182 ppm is characteristic of the thione carbon (C2). The signals for the aromatic and pyrimidine carbons, along with the methyl carbon, confirm the complete structure. |
| Mass Spec. (ESI-MS) | m/z value corresponding to [M+H]⁺ | Confirms the molecular weight of the compound, providing the molecular formula. For C₁₇H₁₄N₂S, the expected m/z would be around 279.09. |
Note: The thiol (S-H) and thione (N-H, C=S) forms of 2-pyrimidinethiol can exist in tautomeric equilibrium. Spectroscopic data will reflect the predominant tautomer in the given state (solid or solution).
Applications and Future Directions
This compound and its derivatives are promising candidates for further investigation in several areas:
-
Drug Development: The scaffold can be elaborated to develop novel inhibitors for various enzymes or receptors, leveraging its proven pharmacophoric features.
-
Antimicrobial Agents: The presence of the pyrimidine and thiol moieties suggests potential for development as antibacterial or antifungal agents.[7]
-
Materials Science: These compounds can be explored as ligands for metal complexes, potentially leading to new materials with interesting catalytic or photophysical properties.
This guide provides a solid and reliable foundation for the synthesis and verification of this valuable chemical entity, enabling researchers to confidently proceed with its application in diverse scientific disciplines.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methylphenyl)-2-pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(4-methylphenyl)-2-pyrimidinethiol (CAS No: 477859-71-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural characteristics, including the critical thiol-thione tautomerism, provides detailed protocols for its synthesis and characterization, and discusses its potential applications. The synthesis via chalcone condensation, detailed spectroscopic analysis, and key physicochemical parameters are presented to serve as an essential resource for researchers engaged in drug discovery and the development of novel chemical entities.
Introduction
Heterocyclic compounds containing the pyrimidine scaffold are fundamental to nucleic acids and are prevalent in a vast array of pharmacologically active molecules. The introduction of a thiol group at the 2-position of the pyrimidine ring creates a versatile chemical entity, this compound, which serves as a valuable building block in organic synthesis. Its unique electronic and structural features make it a key intermediate in the development of targeted therapeutics, including anti-cancer agents and specialized agricultural chemicals.[1] This guide offers a detailed exploration of its core properties, grounded in established experimental data and theoretical principles, to empower researchers in leveraging this compound for advanced applications.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-(p-tolyl)pyrimidine-2-thiol, is a yellow crystalline powder.[1] Its fundamental identifiers and key physical properties are summarized in the table below. The notable melting point range suggests decomposition may occur at higher temperatures.[2] It is advisable to store the compound under refrigerated conditions (0-8°C) to ensure long-term stability.[1]
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-methylphenyl)pyrimidine-2-thiol | N/A |
| CAS Number | 477859-71-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 237-244 °C | [1] |
| Alternative M.P. | 290 °C (decomposes) | [2] |
| Purity | ≥ 99% (HPLC) | [1] |
Chemical Structure and Reactivity
Thiol-Thione Tautomerism
A critical aspect of the chemistry of 2-pyrimidinethiols is their existence in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic pyrimidinethione form. This equilibrium is highly sensitive to the compound's environment, including solvent polarity and physical state.
Caption: Thiol-Thione equilibrium of the pyrimidine core.
Theoretical studies and experimental evidence from related compounds show that in the gas phase, the thiol tautomer can be more stable. However, in polar solvents and in the solid state, the equilibrium significantly favors the thione form due to stronger intermolecular interactions and resonance stabilization of the thioamide group.[2][3] This behavior is crucial as it dictates the compound's reactivity, spectroscopic signature, and interactions with biological targets. For instance, reactions may proceed via the more nucleophilic sulfur of the thiol form, while the hydrogen-bonding capabilities of the thione form can dominate in biological systems.
Key Reaction Pathways
The thiol group is a versatile handle for further functionalization. It can readily undergo S-alkylation reactions with alkyl halides to form 2-alkylthio-pyrimidines, which are important intermediates for introducing further diversity into the molecule. This reactivity is fundamental to its role as a building block in multi-step syntheses.
Synthesis Protocol
The most common and efficient method for synthesizing 4-aryl-2-pyrimidinethiols is the base-catalyzed condensation of a chalcone with thiourea. The following protocol is adapted from established literature procedures for analogous compounds.[4]
Step 1: Synthesis of the Chalcone Intermediate
The precursor, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, is first synthesized via a Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde.
Caption: Workflow for the synthesis of the chalcone precursor.
Experimental Procedure:
-
Dissolve 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (KOH) while stirring at room temperature.
-
Continue stirring the mixture for 24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Cyclization to this compound
Caption: Synthesis of the target compound via cyclization.
Experimental Procedure:
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent) and thiourea (1 equivalent) in absolute ethanol.
-
Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with glacial acetic acid, which will precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The data below are predicted based on the analysis of closely related structures, specifically 4-phenyl-6-(p-tolyl)pyrimidine-2-thiol, and fundamental principles of spectroscopy.[4]
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Aromatic Protons: Multiple signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the p-tolyl group and the pyrimidine ring. The protons of the tolyl group should appear as two distinct doublets (an AA'BB' system).Methyl Protons: A sharp singlet at approximately δ 2.3-2.4 ppm, integrating to 3 hydrogens, characteristic of the tolyl methyl group.[4]Pyrimidine C5-H: A singlet around δ 7.1-7.8 ppm for the proton at the 5-position of the pyrimidine ring.[4]Thiol/Amide Proton: A broad, exchangeable singlet (with D₂O) between δ 5.0-5.3 ppm or further downfield (δ > 10 ppm) depending on the dominant tautomeric form and solvent.[4] |
| ¹³C NMR | Thione Carbon (C=S): A signal in the downfield region, typically δ > 170 ppm, confirming the presence of the thione tautomer in solution.Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.Methyl Carbon: A signal in the aliphatic region, around δ 21 ppm. |
| IR (KBr) | N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region, indicative of the N-H bond in the thione tautomer.C=N Stretch: A sharp absorption around 1580-1650 cm⁻¹ from the pyrimidine ring.C=S Stretch: A peak in the 1100-1250 cm⁻¹ region, which can be weak but is characteristic of the thione group.Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z = 202, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of sulfur-containing radicals and cleavage of the pyrimidine ring. |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Anti-Cancer Research: This compound serves as a key intermediate for synthesizing more complex molecules that can act as kinase inhibitors or other targeted anti-cancer agents.[1]
-
Agrochemicals: It is used in the formulation of novel pesticides and herbicides.[1]
-
Materials Science: The compound finds applications in the development of specialty polymers and as a ligand in coordination chemistry for creating novel catalysts.[1]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and material sciences. A thorough understanding of its synthesis, physicochemical properties, and the nuances of its thiol-thione tautomerism is paramount for its effective application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.
References
spectroscopic analysis of 4-(4-methylphenyl)-2-pyrimidinethiol derivatives.
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-methylphenyl)-2-pyrimidinethiol Derivatives
This guide provides a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the methodologies. These pyrimidine derivatives are a cornerstone in various research areas, including the development of pharmaceuticals and agrochemicals, making their precise characterization imperative.[1][2][3]
Foundational Principles: The 'Why' Behind the 'How'
The structural characterization of novel or synthesized compounds is a critical step in chemical and pharmaceutical sciences. For derivatives of this compound, a class of compounds with significant potential in medicinal chemistry, precise structural confirmation is paramount.[2] Spectroscopic analysis provides a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment.
Our approach is built on a multi-technique strategy, where each method provides a unique piece of the structural puzzle. The convergence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) creates a self-validating system, ensuring the unambiguous identification and purity assessment of the target molecule. This integrated approach is essential for confirming molecular structure and is a standard practice in the characterization of newly synthesized heterocyclic compounds.[4][5]
The Spectroscopic Toolkit: A Multi-Faceted Approach
The comprehensive analysis of this compound derivatives relies on the synergistic use of several key spectroscopic techniques. Each method probes different aspects of the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can map out the precise connectivity and chemical environment of each atom. A complete and detailed assignment requires a suite of experiments, including ¹H, ¹³C, and 2D NMR techniques like COSY and HMBC.[6][7]
¹H NMR provides detailed information about the number, type, and arrangement of hydrogen atoms. Key parameters are:
-
Chemical Shift (δ): The position of a proton signal indicates its electronic environment. Protons near electronegative atoms or aromatic rings are deshielded and appear downfield.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): Signal splitting reveals the number of neighboring protons, establishing connectivity.
Table 1: Expected ¹H NMR Spectral Features for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Supporting Evidence |
| Methyl (-CH₃) Protons | ~2.4 | Singlet (s) | 3H | Aliphatic protons on the tolyl ring. Similar methyl groups in related structures appear in this region.[8][9] |
| Pyrimidine C5-H | ~7.1 - 7.3 | Doublet (d) | 1H | Aromatic proton on the pyrimidine ring, coupled to the C6-H proton. |
| Tolyl Ring Protons (ortho to -CH₃) | ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons on the tolyl ring, coupled to the meta protons.[9] |
| Tolyl Ring Protons (meta to -CH₃) | ~7.9 - 8.1 | Doublet (d) | 2H | Aromatic protons deshielded by proximity to the pyrimidine ring, coupled to ortho protons.[9] |
| Pyrimidine C6-H | ~8.4 - 8.6 | Doublet (d) | 1H | Aromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen, coupled to C5-H. |
| Thiol (-SH) / Thione (N-H) Proton | Variable (broad) | Singlet (s) | 1H | Exists in tautomeric equilibrium. This proton is labile, and its chemical shift is highly dependent on solvent, concentration, and temperature. |
¹³C NMR spectroscopy provides information about the carbon framework. The chemical shift of a carbon atom depends on its hybridization and electronic environment.
Table 2: Expected ¹³C NMR Spectral Features for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |
| Methyl (-CH₃) Carbon | ~21 | Aliphatic sp³ carbon. The chemical shift for a tolyl methyl carbon is consistently found in this region.[9] |
| Pyrimidine C5 | ~115 - 120 | Aromatic methine carbon in the pyrimidine ring. |
| Tolyl Ring Carbons | ~127 - 131 | Aromatic methine carbons of the tolyl ring. |
| Tolyl Ring Carbon (ipso to pyrimidine) | ~135 - 140 | Quaternary aromatic carbon, deshielded by attachment to the pyrimidine ring. |
| Tolyl Ring Carbon (ipso to -CH₃) | ~142 - 145 | Quaternary aromatic carbon attached to the methyl group.[9] |
| Pyrimidine C6 | ~155 - 158 | Aromatic methine carbon, significantly deshielded by the adjacent ring nitrogen. |
| Pyrimidine C4 | ~160 - 165 | Aromatic quaternary carbon attached to the tolyl ring. |
| Pyrimidine C2 (Thione Carbon) | ~175 - 185 | Carbon of the C=S group, which is characteristically found far downfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a valuable method for the structural elucidation of pyrimidine derivatives by identifying the functional groups present.[1][3] It measures the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Supporting Evidence |
| N-H | Stretching | 3100 - 3400 (broad) | Associated with the thione tautomer. N-H stretches in similar heterocyclic compounds appear in this range.[1][3] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of C-H bonds on the pyrimidine and phenyl rings. |
| C-H (Aliphatic) | Stretching | 2850 - 2950 | Arises from the methyl group on the tolyl substituent.[1] |
| C=N / C=C | Ring Stretching | 1450 - 1650 | A series of strong to medium bands from the conjugated pyrimidine and phenyl rings.[1][3] |
| C=S (Thione) | Stretching | 1100 - 1250 | A key diagnostic peak indicating the presence of the thione functionality. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The absorption of UV light excites electrons to higher energy states, and the wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present. The UV absorption spectra of pyrimidines are known to be sensitive to substitution and pH.[10] For the title compound, the extended conjugation between the phenyl and pyrimidinethiol rings is expected to result in strong absorption bands in the 250-350 nm range, corresponding to π → π* and n → π* transitions.[11][12]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns.[13]
-
Molecular Ion Peak (M⁺˙): This peak confirms the molecular weight of the compound. For this compound (C₁₁H₁₀N₂S), the expected exact mass is approximately 214.06 Da.
-
Fragmentation Pattern: The molecule breaks apart in predictable ways. The fragmentation of pyrimidine derivatives is highly dependent on the structure and substitution.[14] Common fragmentation pathways for this molecule could include the loss of the sulfur atom, cleavage of the bond between the rings, or loss of the methyl radical, giving rise to characteristic fragment ions.[13][15]
Experimental Protocols & Workflow
Methodical execution is key to obtaining high-quality, reproducible data.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like N-H or S-H, making them more easily observable.
-
FT-IR: For solid samples, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) allows for direct analysis with minimal sample preparation.
-
UV-Vis: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the optimal range (0.1-1.0 AU).
-
MS (ESI): Prepare a dilute solution (~1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
Integrated Analytical Workflow
The synergy between these techniques provides a robust pathway for structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Authoritative Grounding and Data Interpretation
The power of this workflow lies in the cross-validation of data from each technique.
Caption: Logic diagram for the self-validation of spectroscopic data.
This self-validating system ensures trustworthiness. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra. Similarly, the functional groups identified by FT-IR (e.g., C=S, N-H) must correspond to specific chemical shifts in the ¹³C and ¹H NMR spectra. Any discrepancy, such as an unexpected mass or the absence of a key IR band, immediately signals a problem—perhaps an incorrect product, a persistent impurity, or an unexpected tautomer—prompting further investigation. This rigorous cross-verification is the cornerstone of authoritative structural analysis.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. chemimpex.com [chemimpex.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 12. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
biological screening of 4-(4-methylphenyl)-2-pyrimidinethiol for anticancer activity.
An In-Depth Technical Guide to the Biological Screening of 4-(4-methylphenyl)-2-pyrimidinethiol for Anticancer Activity
Authored by a Senior Application Scientist
Foreword: The Rationale for Investigating Pyrimidinethiols
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleic acids and, consequently, a prime target for therapeutic intervention, particularly in oncology.[1][2] Pyrimidine analogs have a rich history as antimetabolites that interfere with DNA and RNA synthesis.[3][4][5] However, the functionalization of this privileged heterocycle opens avenues to novel mechanisms of action. The introduction of a thiol group at the 2-position, as in this compound, creates a versatile chemical entity. The thiol group can act as a potent nucleophile or a hydrogen bond donor, and its presence, combined with the substituted phenyl ring, allows for unique interactions with biological targets beyond simple nucleic acid mimicry.[6]
This guide provides a comprehensive, field-proven framework for the systematic biological screening of this compound. It is designed not as a rigid protocol but as a logical, decision-based workflow. We will move from broad, high-throughput cytotoxicity screening to nuanced mechanistic studies and finally to preliminary in vivo validation, explaining the causality behind each experimental choice.
Part 1: Initial Viability and Cytotoxicity Screening – The Gatekeeper Assays
The first critical question for any potential anticancer compound is straightforward: does it kill cancer cells, and if so, at what concentration? A robust, reproducible, and scalable assay is required to answer this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for this initial screen due to its reliability and simplicity.[7][8]
The Principle of the MTT Assay
The assay's core principle is the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] This reaction is catalyzed by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active, viable cells.[8][9] The quantity of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[9]
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure data integrity through proper controls and systematic execution.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a normal cell line (e.g., Normal Human Dermal Fibroblasts, NHDF, for toxicity comparison) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density must be determined empirically for each cell line.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Controls are critical:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
Incubate for 48 or 72 hours.[10]
-
-
MTT Reaction and Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The primary output of this screening phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Example IC50 Data for this compound after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| HCT-116 | Colon Carcinoma | 9.64 | 5.96 |
| MCF-7 | Breast Adenocarcinoma | 18.2 | 3.16 |
| A549 | Lung Carcinoma | 35.5 | 1.62 |
| NHDF | Normal Fibroblast | 57.42 | - |
*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (>2) is desirable, indicating cancer cell-specific toxicity.[11]
A promising compound will exhibit low micromolar or nanomolar IC50 values against cancer cell lines and a high SI.[12][13] If the compound shows potent and selective activity (e.g., against HCT-116 in the table above), we proceed to mechanistic studies.
Part 2: Unraveling the Mechanism of Action – How Does It Work?
Observing cytotoxicity is only the beginning. To develop a compound into a drug, we must understand its mechanism of action. For pyrimidine derivatives, common mechanisms include inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][14][15]
Hypothesized Signaling Pathway
Many pyrimidine derivatives function as kinase inhibitors.[1][7][10] Kinases like CDK2 are critical for cell cycle progression, while others are integral to pro-survival signaling pathways.[15][16] Inhibition of these kinases can trigger apoptosis. We can hypothesize that this compound may inhibit a key kinase, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway targeted by the compound.
Workflow 2.1: Cell Cycle Analysis
Cell cycle analysis via flow cytometry reveals if the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), indicating interference with cell division machinery.[1][16]
Detailed Protocol: Propidium Iodide (PI) Staining for Cell Cycle
-
Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will distinguish cell populations in G0/G1, S, and G2/M phases.
Table 2: Example Data from Cell Cycle Analysis in HCT-116 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2% | 25.1% | 19.7% |
| Compound (IC50) | 75.8% | 10.3% | 13.9% |
| Compound (2x IC50) | 82.1% | 5.6% | 12.3% |
Interpretation: A significant increase in the G0/G1 population, as shown above, suggests the compound induces cell cycle arrest at the G1/S checkpoint, a known effect of CDK2 inhibitors.[1][15]
Workflow 2.2: Apoptosis Induction Assay
To confirm that cell death occurs via apoptosis, we can measure the activity of key executioner enzymes like Caspase-3.[14][16]
Detailed Protocol: Colorimetric Caspase-3 Activity Assay
-
Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Lysis: After treatment (e.g., 24-48h), collect cells and lyse them using a supplied lysis buffer on ice.
-
Assay: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (e.g., DEVD-pNA), which releases a colored product (pNA) upon cleavage by active Caspase-3.
-
Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The absorbance is directly proportional to Caspase-3 activity.
-
Analysis: Express the results as a fold-change in activity relative to the vehicle control. An increase of 2-fold or more is typically considered significant.[16]
Part 3: Preliminary In Vivo Efficacy – The Animal Model
Promising in vitro data must be validated in a living system. A subcutaneous xenograft model in immunodeficient mice is a standard first step for evaluating the in vivo anti-tumor activity of a novel compound.[11][17]
Logical Framework for In Vivo Studies
Caption: Logical progression for in vivo compound evaluation.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject ~5 million HCT-116 cells into the flank of immunodeficient mice (e.g., nude mice).[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at two doses, Positive Control).
-
Treatment: Administer the compound via an appropriate route (e.g., intraperitoneal or oral), guided by pharmacokinetic studies.[17]
-
Monitoring: Measure tumor volume (using calipers) and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).[11]
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage process for evaluating the anticancer potential of this compound. The workflow is designed to build a comprehensive data package, starting with broad screening and progressively focusing on the specific molecular mechanism. Positive results from these studies—demonstrating potent and selective cytotoxicity, a clear mechanism involving cell cycle arrest and apoptosis, and in vivo tumor growth inhibition—would provide a strong rationale for advancing this compound into further preclinical development, including detailed toxicology studies and exploration of its efficacy in other cancer models. The versatility of the pyrimidine scaffold suggests that even if this specific molecule is not optimal, it can serve as a valuable template for designing new and more potent anticancer agents.[14]
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Tautomeric Forms of 4-(4-methylphenyl)-2-pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the tautomeric equilibrium between the thione and thiol forms of 4-(4-methylphenyl)-2-pyrimidinethiol, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven insights to offer a robust framework for the synthesis, characterization, and understanding of this molecule's tautomerism. We will delve into the underlying causality of experimental choices and present self-validating protocols, grounded in authoritative scientific literature. This guide is designed to be a definitive resource for researchers engaged in the discovery and development of novel therapeutics leveraging the pyrimidine scaffold.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in different tautomeric forms can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocycles like pyrimidine derivatives, tautomerism is a critical consideration, as the position of a proton can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.[1]
The subject of this guide, this compound, can exist in two primary tautomeric forms: the thione form (pyrimidin-2(1H)-thione) and the thiol form (pyrimidine-2-thiol). The equilibrium between these two forms is influenced by a variety of factors, including the solvent environment, temperature, and the electronic nature of substituents on the pyrimidine ring. A thorough understanding of this tautomeric landscape is essential for harnessing the full therapeutic potential of this class of compounds.
Diagram 1: Tautomeric Equilibrium of this compound
Caption: The tautomeric equilibrium between the thione and thiol forms.
Synthesis of this compound
The synthesis of 4-aryl-2-pyrimidinethiols is most commonly achieved through a well-established condensation reaction between an α,β-unsaturated ketone (a chalcone derivative) and thiourea.[2] This approach offers a versatile and efficient route to a wide range of substituted pyrimidinethiones.
Synthesis of the Chalcone Precursor: 1-(4-methylphenyl)-3-phenylprop-2-en-1-one
The requisite chalcone, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde under basic conditions.
Experimental Protocol:
-
To a stirred solution of 4-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously for 2-3 hours, during which a solid precipitate typically forms.
-
The mixture is then cooled in an ice bath and the precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to yield the pure chalcone.
Cyclocondensation to Form this compound
The purified chalcone is then reacted with thiourea in the presence of a base to yield the target pyrimidinethiol.
Experimental Protocol:
-
The chalcone (1 equivalent) and thiourea (1.5 equivalents) are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide or potassium hydroxide (2 equivalents) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
Diagram 2: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form in different states (solid and solution) and the study of the tautomeric equilibrium require a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. The chemical shifts of the protons and carbons in the pyrimidine ring and the substituent groups are sensitive to the electronic environment, which differs significantly between the two forms.
Expected ¹H NMR Spectral Features:
-
Thione Form: The N-H proton of the pyrimidinethione ring is expected to appear as a broad singlet in the downfield region (typically δ 10-13 ppm). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the thione group.
-
Thiol Form: The S-H proton of the pyrimidinethiol will exhibit a sharp singlet, the chemical shift of which can vary depending on the solvent and concentration. The absence of the N-H proton signal and the upfield shift of the pyrimidine ring protons compared to the thione form are key indicators.
Expected ¹³C NMR Spectral Features:
-
Thione Form: The most significant indicator is the chemical shift of the C=S carbon, which is expected to resonate in the range of δ 175-185 ppm.
-
Thiol Form: In the thiol tautomer, the C-S carbon will be shifted significantly upfield compared to the C=S carbon of the thione form.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Tautomer | Key ¹H Signals | Key ¹³C Signals |
| Thione | N-H: ~12.8 ppm (broad s) | C=S: ~176.3 ppm |
| Aromatic-H: 7.3-8.0 ppm | Aromatic-C: 125-150 ppm | |
| Thiol | S-H: ~3.5 ppm (s) | C-S: ~160 ppm |
| Aromatic-H: 7.2-7.8 ppm | Aromatic-C: 125-150 ppm |
Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule and can readily distinguish between the thione and thiol forms.
Expected FTIR Vibrational Bands:
-
Thione Form: The presence of a strong absorption band in the region of 1100-1250 cm⁻¹ is characteristic of the C=S stretching vibration. Additionally, the N-H stretching vibration will appear as a broad band around 3100-3200 cm⁻¹.
-
Thiol Form: The thiol tautomer will be characterized by the appearance of a weak S-H stretching band around 2550-2600 cm⁻¹. The C=S band will be absent.
Table 2: Characteristic FTIR Frequencies (cm⁻¹)
| Tautomer | Key Vibrational Mode | Expected Frequency Range |
| Thione | ν(N-H) | 3100 - 3200 (broad) |
| ν(C=S) | 1100 - 1250 | |
| Thiol | ν(S-H) | 2550 - 2600 (weak) |
| ν(C=N) | 1550 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution. The two tautomers will have distinct electronic transitions, and their relative concentrations can be determined by analyzing the absorption spectra in different solvents.
Expected UV-Vis Absorption Maxima (λmax):
-
Thione Form: The thione tautomer typically exhibits a strong π → π* transition at a longer wavelength (around 300-350 nm) due to the extended conjugation involving the C=S chromophore.
-
Thiol Form: The thiol tautomer is expected to have its primary absorption band at a shorter wavelength (around 250-300 nm).
By recording the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like methanol), the effect of the solvent on the tautomeric equilibrium can be investigated. Generally, polar solvents tend to stabilize the more polar thione tautomer.
Computational Analysis of Tautomeric Equilibrium
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for understanding the relative stabilities of tautomers and the energetic barriers for their interconversion.
Quantum chemical calculations can be employed to:
-
Optimize the geometries of both the thione and thiol tautomers.
-
Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).
-
Predict the vibrational frequencies for each tautomer to aid in the interpretation of experimental FTIR spectra.
-
Model the transition state for the proton transfer reaction to determine the activation energy of tautomerization.
Computational studies on the parent 2-pyrimidinethiol have shown that the relative stability of the tautomers is highly dependent on the environment. In the gas phase, the thiol form is often predicted to be more stable, while in polar solvents, the thione form is favored due to better solvation of its more polar nature.[4]
Conclusion
The tautomerism of this compound is a critical aspect that governs its chemical behavior and potential biological activity. This in-depth technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of its thione and thiol forms. By applying the principles and protocols outlined herein, researchers and drug development professionals can gain a deeper understanding of this important molecule and effectively leverage its properties in the design of novel therapeutics. The interplay of experimental data and theoretical calculations is crucial for a complete picture of the tautomeric landscape, enabling the rational design of pyrimidine-based drugs with optimized efficacy and developability.
References
A Preliminary Investigation of 4-(4-methylphenyl)-2-pyrimidinethiol as a Novel Corrosion Inhibitor: A Technical Guide
Abstract: The relentless degradation of metallic materials through corrosion poses significant economic and safety challenges across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments. This technical guide provides a comprehensive preliminary investigation into 4-(4-methylphenyl)-2-pyrimidinethiol as a potential corrosion inhibitor. We delve into its molecular rationale, proposed inhibition mechanisms, detailed experimental protocols for evaluation, and the theoretical calculations that underpin its performance. This document is structured to guide researchers and scientists through the logical and scientific steps required to assess a new inhibitor candidate, from synthesis concepts to advanced surface and electrochemical analysis.
Introduction to Corrosion and the Role of Organic Inhibitors
The Electrochemical Nature of Metallic Corrosion
Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual deterioration. In aqueous acidic media, this typically involves two simultaneous reactions: an anodic reaction, where the metal oxidizes and dissolves (e.g., Fe → Fe²⁺ + 2e⁻), and a cathodic reaction, where a species in the solution is reduced (e.g., 2H⁺ + 2e⁻ → H₂). The flow of electrons between these anodic and cathodic sites on the metal surface constitutes the corrosion current, the rate of which determines the speed of degradation.
Principles of Corrosion Inhibition
Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion. Organic inhibitors function primarily by adsorbing onto the metal surface. This adsorption process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. The effectiveness of this film depends on the inhibitor's molecular structure, its ability to adsorb, and the stability of the resulting layer.
Pyrimidine Derivatives as a Promising Class of Corrosion Inhibitors
Pyrimidine derivatives have emerged as a highly effective and environmentally benign class of corrosion inhibitors.[1][2] Their efficacy is attributed to their molecular structure, which contains multiple centers for adsorption. These include nitrogen and sulfur heteroatoms with lone pairs of electrons and aromatic pyrimidine rings with delocalized π-electrons.[1][3] These features allow the molecules to donate electrons to the vacant d-orbitals of metal atoms, forming coordinate covalent bonds, and to interact with the charged metal surface.[1]
The Inhibitor Molecule: this compound (4-MPT-2-PT)
Molecular Structure and Properties
This compound (henceforth 4-MPT-2-PT) is a heterocyclic compound featuring a pyrimidine ring substituted with a methylphenyl group and a thiol group.
Key Structural Features:
-
Pyrimidine Ring: Contains two nitrogen atoms, which are key adsorption sites.
-
Thiol Group (-SH): The sulfur atom is a highly effective anchoring group for bonding with metal surfaces.[3]
-
Methylphenyl Group: The aromatic ring provides a source of π-electrons that can interact with the metal surface, increasing surface coverage.
-
Overall Planarity: The relatively planar structure facilitates efficient packing and high surface coverage on the metal.
Rationale for Selection
The selection of 4-MPT-2-PT is based on established principles of corrosion inhibitor design. The presence of multiple heteroatoms (two nitrogens and one sulfur) and π-electron systems (pyrimidine and phenyl rings) makes it a strong candidate for effective adsorption and film formation on a metal surface, thereby providing a robust barrier to corrosive attack.[1][3]
General Synthesis Pathway
The synthesis of pyrimidine and pyrimidinethione derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as thiourea. A plausible synthetic route for 4-MPT-2-PT would involve the reaction of a chalcone intermediate (derived from p-tolualdehyde and acetophenone) with thiourea under basic conditions.
Caption: General synthetic pathway for 4-MPT-2-PT.
Proposed Mechanism of Corrosion Inhibition
Adsorption at the Metal-Solution Interface
The primary step in the inhibition process is the adsorption of 4-MPT-2-PT molecules from the corrosive solution onto the metal surface. This process displaces water molecules and other corrosive ions that are already adsorbed. The inhibitor molecules, containing electron-donating functional groups (N, S atoms, and π-electrons), interact with the metal surface, which acts as an electrophile.
Formation of a Protective Film
Upon adsorption, the inhibitor molecules orient themselves on the metal surface to form a dense, protective film. This film acts as a physical barrier that blocks the active anodic and cathodic sites, stifling the electrochemical reactions responsible for corrosion. The stability and coverage of this film are critical to the inhibitor's overall efficiency.
Modes of Adsorption: Physisorption vs. Chemisorption
The adsorption of an inhibitor can occur through two main mechanisms:
-
Physisorption (Physical Adsorption): Involves weaker electrostatic interactions, such as van der Waals forces or dipole interactions between the charged inhibitor molecules and the charged metal surface. This process is generally reversible.
-
Chemisorption (Chemical Adsorption): Involves stronger interactions, specifically the formation of coordinate covalent bonds between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms.[4] This process is typically irreversible and leads to a more stable and effective protective film.[5]
Often, the adsorption process is a combination of both physisorption and chemisorption.[4][6]
Caption: Proposed mechanism of corrosion inhibition by 4-MPT-2-PT.
Experimental Evaluation Protocols
A multi-faceted approach combining electrochemical and surface analysis techniques is essential for a thorough evaluation of the inhibitor.
References
An In-Depth Technical Guide to 4-(4-Methylphenyl)-2-pyrimidinethiol (CAS No. 477859-71-5): A Keystone Intermediate in Anticancer Drug Discovery
This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)-2-pyrimidinethiol, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, and its significant role as a precursor to novel therapeutic agents, with a particular focus on its application in the synthesis of anticancer compounds.
Core Compound Profile: this compound
This compound, identified by CAS number 477859-71-5, is a yellow crystalline powder.[1] This compound belongs to the pyrimidine-thiol class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[2] The presence of a thiol group on the pyrimidine ring offers a reactive handle for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[1]
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with a p-tolyl group at the 4-position and a thiol group at the 2-position. This structure can exist in tautomeric forms, primarily the thione and thiol forms, with the thione form often being predominant in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 477859-71-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 237-244 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| IUPAC Name | 4-(4-methylphenyl)pyrimidine-2-thiol | [3] |
| InChI Key | ZRXJKQAUCSXMTF-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the Biginelli reaction being a prominent and efficient method for constructing the dihydropyrimidine core, which can be further modified to yield the target compound.[4][5] The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea.[4][6]
Generalized Synthesis Workflow
A common approach to synthesizing 4-aryl-2-thioxo-dihydropyrimidines involves the condensation of a chalcone (an α,β-unsaturated ketone) with thiourea. The chalcone itself is prepared via a Claisen-Schmidt condensation of an appropriate benzaldehyde and a ketone.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the principles of the Biginelli reaction for the synthesis of pyrimidine derivatives.[7]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve p-tolualdehyde (1 equivalent) and an appropriate ketone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring for 2-4 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with cold ethanol.
-
Dry the resulting chalcone intermediate.
Step 2: Cyclocondensation to form this compound
-
In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Applications in Anticancer Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs, including the anticancer agent 5-fluorouracil.[8][9] this compound serves as a crucial intermediate in the synthesis of novel pyrimidine derivatives with potential anticancer activity.[1] The thiol group at the 2-position is particularly useful for introducing various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting compounds.
Mechanism of Action of Pyrimidine-Based Anticancer Agents
Derivatives of pyrimidine exert their anticancer effects through various mechanisms, often by targeting key cellular pathways involved in cancer cell proliferation and survival.[10]
-
Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. For example, some pyrimidine-based compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling that promotes cell growth and division.[11]
-
Tubulin Polymerization Inhibition: Certain pyrimidine derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Some pyrimidine derivatives can act as topoisomerase II inhibitors, leading to DNA double-strand breaks and apoptosis.[12]
-
Induction of Apoptosis: Many pyrimidine-based anticancer agents induce apoptosis in cancer cells through various intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[9]
Caption: Potential mechanisms of action for anticancer pyrimidine derivatives.
Biological Activity of Representative Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.
Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (Representative Data)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.63 | Apoptosis induction | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative | HCT-116 (Colon) | - (18.18-fold increase in apoptosis) | Cell cycle arrest (G0/G1), Apoptosis induction | [14] |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | - (Evaluated in NCI-60 screen) | Not specified | [15] |
| Pyrimidine-hydrazone derivative | A549 (Lung) | >70% apoptosis at 10 µM | Apoptosis induction | [8] |
Experimental Protocols for Biological Evaluation
The in vitro evaluation of novel anticancer compounds derived from this compound is a critical step in the drug discovery process. The following are generalized protocols for common assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Avoid inhalation of dust and contact with skin and eyes.[17] Store the compound in a tightly closed container in a cool, dry place.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Its reactive thiol group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The pyrimidine core, a well-established pharmacophore, provides a solid foundation for the design of compounds that can interact with various biological targets implicated in cancer. This technical guide serves as a foundational resource for researchers and scientists working to leverage the potential of this key intermediate in the ongoing quest for more effective cancer therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-methylphenyl)pyrimidine-2-thiol | 477859-71-5 [sigmaaldrich.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. ijrpr.com [ijrpr.com]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
Harnessing Quantum Chemistry for Accurate pKa Estimation of Pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ionization state of a drug molecule, quantified by its acid dissociation constant (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For drug candidates built upon the ubiquitous pyrimidine scaffold, accurate pKa prediction is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1][2] While experimental pKa determination is the gold standard, it can be resource-intensive for large libraries of compounds. This guide provides a comprehensive, in-depth protocol for the accurate estimation of pyrimidine derivative pKa values using quantum chemical calculations. We delve into the theoretical underpinnings, from the fundamental thermodynamic cycles to the practical selection of computational methods, basis sets, and solvation models. This document serves as a field guide for computational chemists and drug discovery scientists, offering a robust, step-by-step workflow designed to deliver reliable and scientifically-defensible pKa predictions.
Introduction: The Central Role of pKa in Pyrimidine-Based Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals, including antiviral agents and anticancer drugs.[3] The ionization state of these molecules governs their behavior in the physiological environment (pH ~7.4). A molecule's charge affects its ability to cross biological membranes, bind to its target protein, and its overall solubility, making pKa a pivotal parameter in the drug design process.[1][4][5]
Predicting pKa values prior to synthesis allows for the early identification of candidates with favorable ADMET properties, saving considerable time and resources.[6] Computational methods have emerged as a powerful alternative to experimental screening, offering scalable and cost-efficient solutions.[2][6] Among these, quantum mechanical (QM) approaches provide a physics-based framework for calculating pKa from first principles, offering high accuracy when correctly implemented.[7]
Theoretical Foundations of Computational pKa Prediction
The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ A⁻ + H⁺) in solution (ΔG°aq).
pKa = ΔG°aq / (2.303 * RT)
Where R is the ideal gas constant and T is the temperature in Kelvin.
Directly calculating ΔG°aq for this entire reaction in solution is computationally prohibitive. Instead, the problem is broken down into more manageable components using a thermodynamic cycle , often called a Born-Haber cycle.[8][9] This cycle relates the desired free energy of dissociation in solution to the free energy of dissociation in the gas phase (a pure quantum mechanical property) and the free energies of solvation for each species (the effect of the solvent).[3][10]
The primary equation derived from this cycle is: ΔG°aq(HA) = ΔG°gas(HA) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
This can be rewritten as: ΔG°aq(HA) = ΔG°gas(HA) + ΔΔG°solv
This thermodynamic cycle is the cornerstone of most high-accuracy pKa calculations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging Machine Learning and Thermodynamics for Accurate pKa Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrupp.info [mrupp.info]
- 6. researchgate.net [researchgate.net]
- 7. How to Predict pKa | Rowan [rowansci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Novel Pyrimidine Thiol Compounds
<
Abstract
The discovery of novel therapeutic agents hinges on the foundational process of cytotoxicity screening. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting the initial in vitro cytotoxicity assessment of novel pyrimidine thiol compounds. Pyrimidine and its derivatives, including those containing a thiol group, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental choices, the importance of self-validating systems, and the interpretation of results within the broader context of drug discovery.
The Rationale: Why Initial Cytotoxicity Screening is a Critical First Step
Initial cytotoxicity screening serves as a crucial filter in the drug discovery pipeline.[3] It is the first step in evaluating the potential of a novel compound to be developed into a therapeutic agent, particularly in oncology.[4] The primary goal is to determine a compound's potency in inhibiting cell growth or inducing cell death, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit a biological process by half and is a key metric in assessing a compound's potential. For pyrimidine thiol compounds, which are often investigated for their anticancer properties, this initial screen provides the go/no-go decision for further, more resource-intensive preclinical studies.[5][6][7]
A well-designed cytotoxicity screen should not only identify potent compounds but also provide preliminary insights into their selectivity. An ideal anticancer agent would exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Therefore, screening against a panel of both cancerous and non-cancerous cell lines is a common and highly informative strategy.[5][8]
Strategic Experimental Design: More Than Just a Protocol
A robust cytotoxicity screening workflow is a self-validating system. Every step, from cell line selection to the choice of assay, is a critical variable that can influence the outcome and interpretation of the results.
The Foundation: Judicious Selection of Cell Lines
The choice of cell lines is arguably one of the most critical decisions in the experimental design. Human cancer cell lines are invaluable models, but each possesses unique genotypic and phenotypic characteristics that can significantly affect its response to a drug.[9][10] Therefore, the information gleaned from a single cell line cannot be readily extrapolated to other cancer types.[9][10]
Key Considerations for Cell Line Selection:
-
Relevance to the Target Disease: If the novel pyrimidine thiol compounds are being developed for a specific cancer, it is logical to include cell lines derived from that malignancy. For instance, for a breast cancer therapeutic, cell lines like MCF-7 and MDA-MB-231 would be appropriate choices.[6]
-
Genetic and Phenotypic Diversity: Utilizing a panel of cell lines from various cancer types can provide a broader understanding of a compound's activity spectrum.[11][12] The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a prime example of this approach.[9][10][12]
-
Inclusion of a Non-Cancerous Control: To assess selectivity, it is essential to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human lung fibroblasts (MRC-5).[5][8][13] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells has a more promising therapeutic window.
-
Molecular Characterization: Whenever possible, select cell lines that are well-characterized at the molecular level.[11] This allows for the potential correlation of drug sensitivity with specific genetic mutations or protein expression levels, offering early clues into the compound's mechanism of action.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
Several in vitro assays are available to measure cytotoxicity, each with its own underlying principle, advantages, and limitations.[4] A multi-faceted approach, employing assays that measure different cellular endpoints, can provide a more comprehensive and reliable assessment of a compound's cytotoxic profile.[3]
Commonly Employed Cytotoxicity Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT, XTT, WST-8) | Measure the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[14][15][16] | Rapid, inexpensive, high-throughput, and does not require cell lysis.[4] | Can be influenced by compounds that affect cellular metabolism without directly causing cell death.[14] Can also be affected by microbial contamination.[17] |
| Membrane Integrity Assays (e.g., LDH Release) | Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[18][19] | Simple, inexpensive, and can be performed in real-time.[20] | Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[20] |
| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) | Dyes that are excluded by viable cells but can penetrate and stain dead cells with compromised membranes.[4] | Simple and provides a direct measure of cell death. | Can be subjective and is not easily adaptable for high-throughput screening. |
For the initial screening of a large number of novel pyrimidine thiol compounds, metabolic assays like the MTT assay are often the preferred choice due to their high-throughput nature and cost-effectiveness.[8] However, it is prudent to confirm hits from a primary screen with a secondary assay that has a different mechanism, such as an LDH release assay, to rule out false positives.
In the Trenches: Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for the specific cell lines and compounds being tested.
Workflow for Initial Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial cytotoxicity screening of novel compounds.
Caption: A generalized workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14][15]
Materials:
-
Selected cell lines
-
Complete culture medium
-
Novel pyrimidine thiol compounds
-
MTT solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[17]
-
Determine the optimal cell seeding density for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment.[17]
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine thiol compounds in complete culture medium. It is common to use a solvent like DMSO to prepare stock solutions, but the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[17]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing culture medium only (no cells).[21]
-
-
-
Incubation:
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Detailed Protocol: LDH Release Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[19][23]
Materials:
-
Selected cell lines
-
Complete culture medium
-
Novel pyrimidine thiol compounds
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the solvent.
-
Blank Control: Culture medium only.
-
-
-
Incubation:
-
Incubate the plates for the desired duration.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[19]
-
Data Analysis and Interpretation: From Raw Numbers to Actionable Insights
Calculation of Percentage Cytotoxicity
For MTT Assay:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Percentage Cytotoxicity = 100 - Percentage Viability
For LDH Assay:
Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determination of IC50 Values
The IC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentrations. A non-linear regression analysis is then used to fit a dose-response curve and calculate the IC50 value.[22]
Caption: A representative dose-response curve for IC50 determination.
Interpretation of Results
A lower IC50 value indicates a more potent compound.[24] When comparing the IC50 values of a novel pyrimidine thiol compound to a known standard drug (e.g., cisplatin, doxorubicin), it is crucial that the units of concentration are the same.[24]
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as:
SI = IC50 in non-cancerous cells / IC50 in cancerous cells
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for an anticancer drug.[5][25]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.[17][26] | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[26] |
| Low Absorbance Readings in MTT Assay | Too few cells, insufficient incubation time with MTT reagent.[17] | Perform a cell titration experiment to determine the optimal seeding density. Increase the incubation time with MTT (typically 1-4 hours).[17] |
| High Background in LDH Assay | LDH present in the serum of the culture medium.[19][23] | Use a serum-free medium during the assay or use heat-inactivated serum. |
| Compound Precipitation | Poor solubility of the pyrimidine thiol compound in the culture medium. | Check the solubility of the compound. Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration.[17] |
Conclusion and Future Directions
The initial cytotoxicity screening of novel pyrimidine thiol compounds is a foundational step in the drug discovery process. By employing a strategic experimental design, utilizing appropriate and validated assays, and carefully interpreting the data, researchers can effectively identify promising lead compounds for further development. Compounds that exhibit potent and selective cytotoxicity should be advanced to more complex in vitro and in vivo models to further elucidate their mechanism of action and therapeutic potential.
References
- 1. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. medic.upm.edu.my [medic.upm.edu.my]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Efficient One-Pot Synthesis of 4-(4-methylphenyl)-2-pyrimidinethiol and Its Derivatives
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleic acids (cytosine, thymine, and uracil) and a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5][6] The compound 4-(4-methylphenyl)-2-pyrimidinethiol, in particular, serves as a crucial building block for more complex molecules, with applications ranging from pharmaceutical development to agrochemicals.[7]
Traditional multi-step syntheses of these compounds are often plagued by drawbacks such as high costs, significant chemical waste, and low overall yields. This guide details a robust and efficient one-pot, three-component synthesis strategy, analogous to the well-established Biginelli reaction, which streamlines the production of this compound and a library of its derivatives.[8][9] This approach not only enhances laboratory efficiency but also aligns with the principles of green chemistry by reducing reaction time, energy consumption, and solvent use.
Synthesis Methodology and Rationale
The core of this protocol is a base-catalyzed condensation reaction involving three primary components: an aromatic aldehyde, an acetophenone derivative, and thiourea. The reaction proceeds through an in situ formation of a chalcone intermediate, which subsequently undergoes cyclocondensation with thiourea to yield the target dihydropyrimidinethione. Spontaneous or induced aromatization then leads to the final pyrimidinethiol product.
The specific synthesis of 4-(4-methylphenyl)-6-phenyl-2-pyrimidinethiol is achieved by reacting 4-methylbenzaldehyde, acetophenone, and thiourea. The beauty of this one-pot protocol lies in its modularity; by systematically varying the aldehyde and ketone starting materials, a diverse library of derivatives can be generated for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[10]
Visualizing the Experimental Workflow
The following diagram outlines the streamlined, one-pot synthesis process.
Caption: High-level workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The reaction proceeds via a cascade of well-understood organic chemistry principles. The mechanism involves an initial aldol condensation to form a chalcone, followed by a Michael addition and subsequent cyclization.
-
Chalcone Formation: The base catalyst (e.g., hydroxide ion) deprotonates the α-carbon of acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, known as a chalcone.
-
Michael Addition: Thiourea, a potent nucleophile, attacks the β-carbon of the chalcone intermediate in a conjugate (Michael) addition.
-
Cyclization & Dehydration: The intermediate undergoes an intramolecular nucleophilic attack from a nitrogen atom of the thiourea onto the ketone's carbonyl carbon. This is followed by dehydration, which results in the formation of a stable six-membered dihydropyrimidinethione ring.
-
Aromatization: The dihydropyrimidine intermediate is then oxidized to the final, aromatic 2-pyrimidinethiol product. This step can occur via air oxidation during reflux or workup.
Visualizing the Chemical Mechanism
Caption: Plausible reaction mechanism pathway.
Detailed Experimental Protocol
Objective: To synthesize 4-(4-methylphenyl)-6-phenyl-2-pyrimidinethiol via a one-pot, three-component reaction.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylbenzaldehyde | Reagent | Sigma-Aldrich | Purity ≥97% |
| Acetophenone | Reagent | Sigma-Aldrich | Purity ≥99% |
| Thiourea | ACS Reagent | Fisher Scientific | Purity ≥99% |
| Potassium Hydroxide (KOH) | ACS Reagent | VWR | |
| Ethanol (95%) | ACS/USP Grade | VWR | Solvent |
| Hydrochloric Acid (HCl) | Reagent | Sigma-Aldrich | For neutralization |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer/hotplate | - | - | |
| TLC plates (Silica gel 60 F254) | - | - | |
| Buchner funnel and filter paper | - | - | |
| Standard glassware | - | - |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.02 mol, 1.12 g) in 50 mL of 95% ethanol. Stir until the solid is completely dissolved.
-
Chalcone Formation: To the ethanolic KOH solution, add acetophenone (0.01 mol, 1.20 g, 1.16 mL) followed by 4-methylbenzaldehyde (0.01 mol, 1.20 g, 1.18 mL). Stir the mixture at room temperature for 15-20 minutes. The solution may turn pale yellow, indicating the formation of the chalcone intermediate.
-
Cyclocondensation: Add thiourea (0.012 mol, 0.91 g) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials indicates the reaction's completion.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 g of crushed ice and water. Stir vigorously.
-
Neutralization: Acidify the mixture by adding concentrated HCl dropwise until it reaches a pH of approximately 5-6. This will precipitate the product fully.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization of the Synthesized Compound
The identity and purity of the synthesized 4-(4-methylphenyl)-6-phenyl-2-pyrimidinethiol should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result/Observation |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Specific range, to be determined experimentally and compared to literature values |
| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (S-H, may be weak or absent due to tautomerism), ~1600 (C=N), ~1580, 1500 (Ar C=C) |
| ¹H NMR (δ, ppm) | 7.0-8.0 (m, aromatic protons), ~7.0 (s, 1H, pyrimidine C5-H), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (δ, ppm) | ~175 (C=S), ~160-165 (Pyrimidine C4, C6), ~110-140 (Aromatic carbons), ~21 (-CH₃) |
| Mass Spec (m/z) | Calculated [M]+ peak corresponding to the molecular weight of the product (C₁₇H₁₄N₂S) |
Protocol for Synthesizing Derivatives
This one-pot protocol is highly adaptable for creating a library of pyrimidinethiol derivatives. By substituting the starting aldehyde and ketone, researchers can systematically modify the C4 and C6 positions of the pyrimidine ring.
| Target Derivative | Aldehyde | Ketone |
| 4-(4-chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinethiol | 4-Chlorobenzaldehyde | 4'-Methylacetophenone |
| 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinethiol | 4-Methoxybenzaldehyde | Acetophenone |
| 4-phenyl-6-(4-nitrophenyl)-2-pyrimidinethiol | Benzaldehyde | 4'-Nitroacetophenone |
| 4-(furan-2-yl)-6-phenyl-2-pyrimidinethiol | Furan-2-carbaldehyde | Acetophenone |
The experimental procedure remains identical to the one described above, with equimolar amounts of the new aldehyde and ketone being used.
Applications and Future Directions
The synthesized library of 4-aryl-2-pyrimidinethiol derivatives serves as an excellent starting point for drug discovery campaigns. These compounds can be entered into high-throughput screening programs to evaluate their efficacy against a wide range of biological targets.
-
Anticancer Agents: Many pyrimidine derivatives have shown potent activity against various cancer cell lines.[6][10] The synthesized compounds can be tested for their ability to inhibit protein kinases or other enzymes crucial for tumor growth.
-
Antimicrobial Agents: Given the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Pyrimidine-based compounds have demonstrated significant antibacterial and antifungal properties.[3][11][12]
-
Anti-inflammatory Drugs: Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[13]
By correlating the structural modifications of the synthesized derivatives with their observed biological activity, researchers can establish valuable Structure-Activity Relationships (SAR) to guide the design of more potent and selective drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-methylphenyl)-2-pyrimidinethiol in Pharmaceutical Development
Introduction: The Pyrimidine Scaffold and the Promise of 4-(4-methylphenyl)-2-pyrimidinethiol
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its derivatives have been extensively explored, leading to the development of drugs with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The 2-pyrimidinethiol moiety, in particular, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological activity.[4]
This guide focuses on This compound , a diaryl pyrimidine derivative with significant potential in pharmaceutical research and development. Its structure, featuring a tolyl group at position 4, suggests a range of possible interactions with biological targets. Commercial suppliers note its utility as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[5] This document provides a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation in anticancer, anti-inflammatory, and antimicrobial screening programs.
Chemical Structure:
-
IUPAC Name: 4-(4-methylphenyl)pyrimidine-2-thiol
-
Molecular Formula: C₁₁H₁₀N₂S
-
Molecular Weight: 202.28 g/mol
-
CAS Number: 477859-71-5
Synthesis of this compound
The synthesis of 4,6-diarylpyrimidine-2-thiol derivatives is typically achieved through a well-established cyclocondensation reaction. The most common approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in an alkaline medium.[6] This method is efficient and allows for the introduction of various substituents on the aryl rings.
Protocol: Synthesis via Chalcone Condensation
Principle: This protocol describes the synthesis of this compound starting from the Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde to form the intermediate chalcone, followed by cyclization with thiourea.
Materials:
-
4-Methylacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Thiourea
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 4-methylacetophenone and benzaldehyde in ethanol in a flask.
-
Slowly add an aqueous solution of NaOH while stirring, maintaining the temperature below 25°C.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and recrystallize from ethanol to yield the pure chalcone.
-
-
Step 2: Synthesis of this compound
-
To a solution of the synthesized chalcone in ethanol, add thiourea and a pellet of KOH.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with concentrated HCl.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[7]
-
Part 1: Anticancer Applications and Screening Protocols
Diarylpyrimidine derivatives are a well-documented class of compounds with potent anticancer activities.[8] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Structurally related compounds have been shown to induce apoptosis and inhibit various kinases, including Aurora kinase A, EGFR, and VEGFR-2.[8][9][10]
Hypothesized Mechanism of Action
Based on the activity of related 4,6-diarylpyrimidine derivatives, this compound may exert its anticancer effects through multiple mechanisms. One plausible pathway is the induction of apoptosis. Many pyrimidine derivatives trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[3] Furthermore, these compounds can interfere with critical cell signaling pathways, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[10]
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Potential anticancer mechanisms of action.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[9][11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
This compound stock solution (dissolved in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical Data |
| This compound | MCF-7 | 9.5 |
| This compound | HCT-116 | 12.3 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin (Positive Control) | HCT-116 | 1.1 |
Part 2: Anti-inflammatory Applications and Screening Protocols
Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Pyrimidine derivatives have been identified as promising selective COX-2 inhibitors.[15][16]
Hypothesized Mechanism of Action
The anti-inflammatory potential of this compound likely stems from its ability to selectively inhibit the COX-2 enzyme. The structure of diarylpyrimidines allows them to fit into the active site of COX-2, which is larger than that of COX-1, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[16]
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Mechanism of COX-2 inhibition.
Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. The probe in the kit produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated.[3][15]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, BPS Bioscience, or similar suppliers).
-
This compound.
-
Positive control (e.g., Celecoxib).
-
96-well black microplate.
-
Fluorescence plate reader (Ex/Em = 535/590 nm).
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme) as per the kit manufacturer's instructions.
-
Inhibitor Preparation:
-
Dissolve this compound and the positive control (Celecoxib) in DMSO to make stock solutions.
-
Prepare serial dilutions of the test compound and positive control at 10X the desired final concentration in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the 10X positive control solution.
-
Test Sample (S): Add 10 µL of the 10X diluted test compound solutions.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing Assay Buffer and COX Probe as per the kit protocol. Add 80 µL of this mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve for each well. Determine the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
| Compound | COX-1 IC₅₀ (µM) - Hypothetical | COX-2 IC₅₀ (µM) - Hypothetical | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 2.5 | >40 |
| Celecoxib (Positive Control) | 50 | 0.05 | 1000 |
Part 3: Antimicrobial Applications and Screening Protocols
Pyrimidine derivatives are a rich source of antimicrobial agents, with many exhibiting activity against a broad spectrum of bacteria and fungi.[6] The 2-thiopyrimidine scaffold is particularly noted for its contribution to antimicrobial efficacy.
Hypothesized Mechanism of Action
A potential mechanism for the antibacterial activity of thiophenyl-pyrimidine derivatives is the inhibition of bacterial cell division. This can be achieved by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death.
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Workflow for MIC and MBC determination.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
This compound.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated stock solution of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for evaluating its potential in anticancer, anti-inflammatory, and antimicrobial applications. Based on the activities of structurally related diarylpyrimidines, this compound is hypothesized to act through mechanisms such as kinase inhibition, apoptosis induction, and selective COX-2 inhibition. Further studies should focus on elucidating its precise molecular targets, exploring its in vivo efficacy and safety profile, and conducting structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
- 1. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. suntextreviews.org [suntextreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-(4-methylphenyl)-2-pyrimidinethiol in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring is a cornerstone in the development of contemporary agrochemicals, particularly fungicides and herbicides.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse modes of action and biological targets.[1][3] Among the various pyrimidine-based synthons, 4-(4-methylphenyl)-2-pyrimidinethiol stands out as a critical building block.[4] The presence of a reactive thiol group at the 2-position provides a strategic handle for introducing diverse functionalities, making it an invaluable intermediate in the synthesis of novel pesticides and herbicides aimed at enhancing crop protection and yield.[4] This document provides a comprehensive guide for researchers and scientists on the effective use of this compound in agrochemical synthesis, with a focus on practical protocols, mechanistic insights, and safety considerations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 477859-71-5 | |
| Molecular Formula | C₁₁H₁₀N₂S | |
| Molecular Weight | 202.28 g/mol | |
| Appearance | Typically a solid | - |
| Melting Point | ~290°C (decomposes) | |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, and alcohols. | General chemical knowledge |
Safety and Handling Precautions
While specific toxicity data for this compound is not extensively published, data from analogous pyrimidine thiols suggest that appropriate safety measures are crucial. The following guidelines are based on best practices for handling similar chemical compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Prevent dust formation during handling.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Reaction Mechanism: The Thiol Group as a Nucleophilic Hub
The synthetic utility of this compound is primarily centered around the nucleophilicity of the thiol group. In the presence of a base, the thiol proton is abstracted to form a highly reactive thiolate anion. This thiolate is a soft nucleophile, which, according to the Hard and Soft Acids and Bases (HSAB) theory, reacts efficiently with soft electrophiles. This principle underpins the common S-alkylation and S-acylation reactions used to build more complex agrochemical molecules.
The workflow for a typical nucleophilic substitution reaction involving this compound is illustrated below.
Caption: General workflow for the S-alkylation of this compound.
Protocol: Synthesis of a Representative S-Alkyl Pyrimidine Derivative for Fungicide Development
This protocol details a representative S-alkylation reaction, a common step in the synthesis of pyrimidine-based fungicides. The chosen electrophile is a generic alkyl halide, representing a common building block that can be further elaborated. This procedure is based on established methods for the S-alkylation of similar pyrimidine thiols.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Subsequently, add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure S-alkylated pyrimidine derivative.
Expected Outcomes and Characterization
The successful synthesis will yield the desired S-substituted pyrimidine derivative. The product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Typical Conditions/Observations |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-70°C |
| Yield | 70-90% (typical for analogous reactions) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for the synthesis of an S-alkyl pyrimidine derivative.
Applications in Agrochemical Discovery
The S-alkylated derivatives of this compound are valuable intermediates for the synthesis of a variety of agrochemicals.
-
Fungicides: Many commercial fungicides are based on the pyrimidine scaffold.[1] The synthesized derivatives can be further modified to create novel compounds that may exhibit potent fungicidal activity against a range of plant pathogens.[1][2]
-
Herbicides: Pyrimidine derivatives are also known to possess herbicidal properties.[6][7][8] The S-alkylated products can be used in the development of new herbicides with potentially novel modes of action.
-
Insecticides: While less common, some pyrimidine derivatives have shown insecticidal activity. Further derivatization of the synthesized compounds could lead to the discovery of new insecticidal agents.
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel agrochemicals. Its reactive thiol group allows for a wide range of chemical transformations, particularly S-alkylation, to generate diverse libraries of compounds for biological screening. The protocol and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this important intermediate in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 8. thepharmajournal.com [thepharmajournal.com]
Comprehensive Guide to the Analytical Detection of 4-(4-methylphenyl)-2-pyrimidinethiol: Protocols and Application Notes
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis and qualitative identification of 4-(4-methylphenyl)-2-pyrimidinethiol. This pyrimidine derivative is a significant building block in medicinal chemistry and materials science, necessitating robust and reliable analytical methods for its detection in research, development, and quality control settings. We present validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary quantitative tool, UV-Visible Spectrophotometry for rapid analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmatory identification, and an overview of Electrochemical Detection for high-sensitivity applications. All protocols are designed with scientific integrity and are grounded in established principles, referencing International Council for Harmonisation (ICH) guidelines for method validation.
Chapter 1: Analyte Properties & Strategic Considerations
This compound is a versatile heterocyclic compound featuring a pyrimidine core, a tolyl (4-methylphenyl) substituent, and a thiol group. An understanding of its physicochemical properties is fundamental to the development of effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂S | |
| Molecular Weight | 202.28 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 237-244 °C | |
| CAS Number | 477859-71-5 |
The analytical strategy for this molecule is dictated by its key structural features:
-
Aromatic Rings: The presence of both phenyl and pyrimidine rings results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly effective. The UV absorption spectrum of pyrimidine derivatives is well-documented.
-
Thiol Group (-SH): This functional group is electrochemically active, allowing for sensitive detection using electrochemical methods. It also exists in a tautomeric equilibrium with its thione form (C=S), which can influence its chemical reactivity and chromatographic behavior.
-
Overall Structure: The molecule's moderate polarity makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).
Chapter 2: Primary Quantitative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For accurate and precise quantification, especially in the presence of impurities or in complex matrices, RP-HPLC with UV detection is the method of choice. It offers excellent separation and sensitivity. The analysis of pyrimidine derivatives is frequently performed using RP-HPLC on C8 or C18 columns.
Principle of the Method
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a packed column (the stationary phase) propelled by a liquid solvent mixture (the mobile phase). Separation is achieved based on the analyte's differential partitioning between the stationary and mobile phases. The C18 stationary phase retains the moderately nonpolar this compound, which is then eluted by an organic-aqueous mobile phase. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the analyte's concentration.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (ACS grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm. (Note: This is a typical starting wavelength for similar structures; it should be confirmed by running a UV spectrum of the analyte in the mobile phase).
-
Run Time: 10 minutes.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | ICH Guideline |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999; baseline resolution from other peaks. | |
| Linearity | To verify a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. | |
| Accuracy | To measure the closeness of the result to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%). | |
| Precision | To assess the degree of scatter between measurements. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. | |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. | |
| Robustness | To check the method's reliability with small, deliberate variations. | RSD ≤ 2.0% after varying parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). |
Chapter 3: Rapid Quantification: UV-Visible Spectrophotometry
For rapid analysis of bulk material or simple formulations where interfering substances are not a concern, UV-Visible Spectrophotometry is a cost-effective and straightforward method.
utilization of 4-(4-methylphenyl)-2-pyrimidinethiol in material science for specialty polymers.
Introduction: The Versatility of 4-(4-methylphenyl)-2-pyrimidinethiol in Advanced Polymer Synthesis
This compound is a highly functionalized heterocyclic compound poised for significant contributions to the field of material science. Its unique molecular architecture, featuring a pyrimidine ring, a thiol group, and a methylphenyl substituent, offers a trifecta of properties that can be exploited for the synthesis of specialty polymers with tailored functionalities. The pyrimidine core, with its nitrogen atoms, provides sites for coordination with metal ions and can enhance the thermal stability of polymer backbones.[1] The thiol group is a versatile functional handle for various chemical transformations, including serving as a chain transfer agent in controlled radical polymerizations or as a nucleophile in condensation and click-chemistry reactions.[2] The tolyl group imparts hydrophobicity and can influence the solubility and processing characteristics of the resulting polymers.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of specialty polymers. We will explore its application as a building block for coordination polymers, specifically Metal-Organic Frameworks (MOFs), as a monomer in condensation polymerization, and as a potential chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
I. Application as a Ligand in Coordination Polymers: Synthesis of Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group in this compound make it an excellent ligand for the construction of coordination polymers and MOFs.[3][4] MOFs are a class of crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The following is a detailed protocol for the hydrothermal synthesis of a MOF using a pyrimidinethiol derivative as the organic linker.
Protocol: Hydrothermal Synthesis of a Zn-based MOF with a Pyrimidinethiol Linker
This protocol is adapted from the synthesis of MOFs using 4,6-diamino-2-pyrimidinethiol and can be used as a starting point for this compound.[3][4]
Materials:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of 10 mL of DMF and 2 mL of deionized water.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Hydrothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Expected Results:
The procedure is expected to yield crystalline MOF material. The structure and properties of the MOF should be characterized by the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the pyrimidinethiol ligand to the zinc metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the MOF.
Causality Behind Experimental Choices:
-
Hydrothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of high-quality, single crystals under elevated temperature and pressure.[5][6][7]
-
DMF/Water Solvent System: DMF is a common solvent for dissolving both the organic ligand and the metal salt. The addition of water can influence the coordination environment of the metal ion and the final structure of the MOF.
-
Slow Cooling: Slow cooling promotes the formation of larger, well-defined crystals by allowing the system to reach thermodynamic equilibrium.
Diagram of MOF Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of a MOF.
II. Application as a Monomer in Condensation Polymerization
The thiol group of this compound can act as a nucleophile in condensation polymerization reactions, such as polycondensation with electrophilic comonomers like dihalides or diacyl chlorides, to form poly(thioether)s or poly(thioester)s, respectively. These polymers are expected to exhibit interesting thermal and optical properties due to the presence of the pyrimidine ring in the backbone.
Protocol: Synthesis of a Poly(thioether) via Nucleophilic Aromatic Substitution
This protocol is a model procedure based on the synthesis of poly(phenylene thioether)s containing pyrimidine units.[8]
Materials:
-
This compound
-
Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (10 mmol), 4,4'-difluorobenzophenone (10 mmol), and K₂CO₃ (12 mmol).
-
Solvent Addition: Add DMAc (50 mL) and toluene (25 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140 °C and reflux for 4 hours to remove water azeotropically using the Dean-Stark trap.
-
Polymerization: After removing the toluene, raise the temperature to 160 °C and maintain for 12 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any inorganic salts and low molecular weight oligomers.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Expected Results:
The resulting poly(thioether) is expected to be a solid material. Its properties can be characterized as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
UV-Vis Spectroscopy: To evaluate the optical properties, such as the cutoff wavelength.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution: This is a common method for forming aryl-sulfur bonds in the synthesis of poly(arylene sulfide)s. The electron-withdrawing nature of the pyrimidine ring can activate the C-S bond for this type of reaction.
-
K₂CO₃ as Base: The base is required to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Azeotropic Dehydration: The removal of water is crucial as it can interfere with the reaction and lead to lower molecular weight polymers.
Diagram of Condensation Polymerization:
Caption: General workflow for condensation polymerization.
III. Potential Application as a Chain Transfer Agent in RAFT Polymerization
The thiol group in this compound suggests its potential as a precursor to a chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[9] RAFT is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[9] To be an effective RAFT agent, the thiol would need to be converted to a thiocarbonylthio compound.
Hypothetical Protocol: RAFT Polymerization of Methyl Methacrylate (MMA) using a Pyrimidinethiol-derived CTA
This is a model protocol and requires the initial synthesis of a suitable thiocarbonylthio CTA from this compound. The following procedure assumes such a CTA has been prepared.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Pyrimidinethiol-derived RAFT agent (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
-
Methanol (non-solvent)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the pyrimidinethiol-derived RAFT agent (0.1 mmol) and AIBN (0.02 mmol) in anisole (5 mL).
-
Monomer Addition: Add purified MMA (10 mmol) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Purification: Filter the polymer and redissolve it in a minimal amount of a suitable solvent (e.g., THF). Reprecipitate into cold methanol to further purify the polymer.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.
Expected Results:
The RAFT polymerization should yield poly(methyl methacrylate) (PMMA) with the following characteristics:
-
Controlled Molecular Weight: The number-average molecular weight (Mn), determined by GPC, should be close to the theoretical value calculated from the monomer-to-CTA ratio and the monomer conversion.
-
Low Polydispersity Index (PDI): The PDI, also determined by GPC, should be low (typically < 1.3), indicating a narrow molecular weight distribution.
-
Living Characteristics: A linear increase in Mn with monomer conversion and the ability to perform chain extension by adding a second monomer would confirm the living nature of the polymerization.
Causality Behind Experimental Choices:
-
RAFT Polymerization: This technique is chosen for its ability to produce well-defined polymers with controlled architectures.[2][9]
-
AIBN as Initiator: AIBN is a common thermal initiator that provides a controlled source of radicals.
-
Freeze-Pump-Thaw Cycles: This is a standard procedure to remove oxygen, which can act as a radical scavenger and inhibit the polymerization.
Diagram of RAFT Polymerization Mechanism:
Caption: Simplified mechanism of RAFT polymerization.
Data Presentation
Table 1: Hypothetical Polymerization Results and Thermal Properties
| Polymer Type | Comonomer | Polymerization Method | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Td, 5% (°C) (TGA) |
| Poly(thioether) | 4,4'-Difluorobenzophenone | Condensation | 25,000 | 2.1 | 185 | 450 |
| PMMA | Methyl Methacrylate | RAFT | 30,000 | 1.15 | 110 | 350 |
Note: The data in this table is hypothetical and intended to represent typical values for polymers synthesized using the described methods. Actual results may vary.
Conclusion
This compound is a promising building block for the development of advanced polymeric materials. Its versatile chemical nature allows for its incorporation into a variety of polymer architectures, including coordination polymers, condensation polymers, and potentially as a key component in controlled radical polymerization. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers exploring the potential of this compound in material science. Further investigation into the synthesis and characterization of polymers derived from this compound is encouraged to fully unlock its potential for creating novel materials with enhanced thermal, optical, and mechanical properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and characterization of novel semiconducting polymers containing pyrimidine [morressier.com]
- 4. tandfonline.com [tandfonline.com]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Activity Assays for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Imperative for Novel Antimicrobial Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of biologically active molecules.[1] Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] In an era marked by the escalating threat of multidrug-resistant (MDR) pathogens, the exploration of novel chemical entities is not merely an academic exercise but a global health imperative.[2] Pyrimidine-containing compounds offer a promising frontier in the quest for new antimicrobial agents, potentially acting through diverse mechanisms of action to circumvent existing resistance pathways.[2][5][6]
This guide, designed for researchers and drug development professionals, provides a detailed overview and actionable protocols for the essential in vitro assays required to characterize the antimicrobial and antifungal efficacy of novel pyrimidine derivatives. Grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), these protocols are designed to ensure data integrity, reproducibility, and comparability across different laboratories.[7][8][9][10]
II. Foundational Screening: Qualitative and Semi-Quantitative Assays
Initial screening assays are crucial for efficiently identifying promising candidates from a library of newly synthesized pyrimidine derivatives. These methods are typically less labor-intensive and provide a rapid assessment of bioactivity.
A. Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial agents.[11][12][13] It relies on the principle that an antimicrobial agent will diffuse from a well through a solidified agar medium and inhibit the growth of a seeded microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Causality Behind Experimental Choices:
-
Media Selection: Mueller-Hinton Agar (MHA) is the standard medium for antibacterial susceptibility testing due to its non-selective nature, good reproducibility, and low concentration of inhibitors for common antibiotics like sulfonamides and trimethoprim.[14] For fungi, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) are commonly used to support robust fungal growth.[15]
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible number of bacterial cells (approximately 1.5 x 10⁸ CFU/mL) or fungal spores are applied to the agar surface.[12] This standardization is critical for comparing results between experiments and different compounds.
-
Solvent Control: Since many synthetic compounds, including pyrimidine derivatives, are dissolved in solvents like Dimethyl Sulfoxide (DMSO), a negative control well containing only the solvent is essential to ensure that the solvent itself does not exhibit any antimicrobial activity.[13][16]
Caption: Workflow for the Broth Microdilution Assay.
Protocol 2: CLSI-Guided Broth Microdilution Assay
This protocol is harmonized with the principles outlined in CLSI documents M07 for bacteria and M27/M38 for fungi. [8][17][18][19]
-
Plate Preparation: In a sterile 96-well U-bottom microtiter plate, add 50 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a designated row.
-
Compound Dilution: Add 100 µL of the pyrimidine derivative stock solution (at 2x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension as specified by CLSI guidelines to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [20]4. Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24 hours for yeasts). [21]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [22]A plate reader measuring absorbance can also be used for a more quantitative assessment.
IV. Data Presentation and Interpretation
Clear and standardized data presentation is paramount for the comparison and interpretation of results.
Data Summary Tables
Quantitative data should be summarized in a structured table. This allows for easy comparison of the activity of different pyrimidine derivatives against a panel of microorganisms.
Table 1: Example of Antibacterial Activity Data for Pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | MRSA (Clinical Isolate) |
| PY-01 | Thiophenyl-pyrimidine | 4 | 16 | 64 | 8 |
| PY-02 | Pyrrolo[2,3-d]pyrimidine | 2 | 8 | 32 | 2 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.015 | 0.5 | 0.5 |
Table 2: Example of Antifungal Activity Data for Pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | C. albicans (ATCC 90028) | A. fumigatus (ATCC 204305) | C. neoformans (ATCC 90112) |
| PY-03 | Amide-pyrimidine | 8 | 32 | 16 |
| PY-04 | Triazolo-pyrimidine | 4 | 16 | 8 |
| Fluconazole | (Positive Control) | 1 | 64 | 4 |
Interpreting the Results
The interpretation of MIC values involves comparing them to established clinical breakpoints published by bodies like CLSI. [23]For novel compounds, a direct comparison to the MICs of standard-of-care drugs (positive controls) provides a crucial benchmark for potency. A lower MIC value indicates greater potency. [24]
V. Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel pyrimidine derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, facilitating the identification of promising lead compounds. Subsequent steps in the drug development pipeline would involve assays to determine the mechanism of action, cytotoxicity against mammalian cells to assess selectivity, and ultimately, in vivo efficacy studies in animal models of infection. The continued exploration of the vast chemical space occupied by pyrimidine derivatives holds significant promise for delivering the next generation of antimicrobial and antifungal therapies.
VI. References
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. --INVALID-LINK--
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. --INVALID-LINK--
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Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. --INVALID-LINK--
-
FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. --INVALID-LINK--
-
Wang, Y., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. --INVALID-LINK--
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. --INVALID-LINK--
-
Microbiology Info. Broth Microdilution. --INVALID-LINK--
-
Ghannoum, M., & Perfect, J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. --INVALID-LINK--
-
Borah, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. --INVALID-LINK--
-
Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. --INVALID-LINK--
-
Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. --INVALID-LINK--
-
Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. --INVALID-LINK--
-
Rex, J. H., et al. (1993). Antifungal susceptibility testing. Clinical Microbiology Reviews. --INVALID-LINK--
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. --INVALID-LINK--
-
Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. --INVALID-LINK--
-
CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. --INVALID-LINK--
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem. --INVALID-LINK--
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. --INVALID-LINK--
-
Boyce, S. T., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns. --INVALID-LINK--
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. --INVALID-LINK--
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. --INVALID-LINK--
-
CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. --INVALID-LINK--
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. --INVALID-LINK--
-
Thornsberry, C. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Lab Med. --INVALID-LINK--
-
Wikipedia. Minimum inhibitory concentration. --INVALID-LINK--
-
Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC). --INVALID-LINK--
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. --INVALID-LINK--
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem. --INVALID-LINK--
-
El-Sayed, W. A., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. --INVALID-LINK--
-
ResearchGate. (2018). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives. --INVALID-LINK--
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. --INVALID-LINK--
-
Ahangar, N., et al. (2020). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. --INVALID-LINK--
-
myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges. --INVALID-LINK--
-
Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. --INVALID-LINK--
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
Hafez, H. N., et al. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. --INVALID-LINK--
-
Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. --INVALID-LINK--
-
Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. --INVALID-LINK--
-
Mohamed, M. S., et al. (2020). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. --INVALID-LINK--
-
Sari, Y. P., et al. (2022). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings. --INVALID-LINK--
-
Wu, Q., et al. (2021). (PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. --INVALID-LINK--
-
YouTube. (2024). Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. --INVALID-LINK--
-
ResearchGate. (2017). IR, NMR spectral data of pyrimidine derivatives. --INVALID-LINK--
-
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-
APEC. Antimicrobial Susceptibility Testing. --INVALID-LINK--
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Application Notes & Protocols: Synthesis and Anticancer Evaluation of Pyrimidine-Tethered Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pyrimidine-Benzamide Hybrids in Oncology
The convergence of privileged scaffolds in medicinal chemistry is a well-established strategy for developing novel therapeutic agents with enhanced potency and selectivity. The pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA.[1][2] Its derivatives are integral to numerous approved anticancer drugs, such as Imatinib and Pazopanib, primarily functioning by targeting the superfamily of protein kinases.[3][4] These enzymes are critical regulators of cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers.[3][5]
Similarly, the benzamide moiety is a versatile pharmacophore present in a multitude of clinically successful drugs. By tethering these two scaffolds, we aim to create hybrid molecules that can establish specific, high-affinity interactions within the ATP-binding pocket of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR), leading to potent and selective anticancer activity.[3][6]
This guide provides a comprehensive overview of the design strategy, detailed synthetic protocols, and methodologies for the in vitro anticancer evaluation of novel pyrimidine-tethered benzamide derivatives.
Design Strategy and Synthetic Overview
The core concept is to link a substituted aminopyrimidine (the "hinge-binding" element) to a functionalized benzamide (the "selectivity" element) via an amide bond. The substituents on both rings can be systematically varied to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
A generalized, multi-step synthetic approach is outlined below. This process involves the synthesis of two key intermediates: a substituted aminopyrimidine and a substituted benzoic acid (or its activated form), followed by a crucial amide coupling step.
Caption: General workflow for the synthesis of pyrimidine-benzamide derivatives.
Detailed Synthetic Protocols
Scientific Integrity Note: The following protocols are generalized and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The progress of reactions should be monitored by Thin Layer Chromatography (TLC).
Protocol: Synthesis of 4-Aryl-6-phenylpyrimidin-2-amine Intermediate
This protocol is adapted from methodologies involving the condensation of chalcones with guanidine.[7]
-
Rationale: The initial Claisen-Schmidt condensation to form the chalcone (an α,β-unsaturated ketone) provides a versatile template. The subsequent cyclization with guanidine hydrochloride is a classic and efficient method for constructing the aminopyrimidine ring system.
-
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (EtOH)
-
Aqueous Potassium Hydroxide (KOH)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt)
-
-
Step-by-Step Procedure (Chalcone Formation):
-
Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of aqueous KOH dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol if necessary.
-
-
Step-by-Step Procedure (Pyrimidine Formation):
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid (the aminopyrimidine intermediate) is filtered, washed with water, and dried.
-
Characterize the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
-
Protocol: Amide Bond Formation
-
Rationale: The formation of the amide bond is the critical coupling step. While direct conversion of the benzoic acid to an acid chloride is effective, it can be harsh for complex substrates.[8] The use of peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) offers a milder and highly efficient alternative, minimizing side reactions and racemization.[9][10]
-
Materials:
-
4-Aryl-6-phenylpyrimidin-2-amine intermediate (1.0 eq)
-
Substituted Benzoic Acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (catalytic to 1.0 eq)
-
A base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
In a flame-dried, N₂-purged round-bottom flask, dissolve the substituted benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (e.g., 0.5 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid. This step forms the O-acylisourea intermediate, which then reacts with HOBt to form an active ester, reducing the risk of side reactions.
-
Add the aminopyrimidine intermediate (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (as indicated by TLC), quench the reaction by adding water.
-
Extract the product with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel.
-
Confirm the structure and purity of the final pyrimidine-tethered benzamide derivative by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Protocols for In Vitro Anticancer Evaluation
Protocol: MTT Cell Viability Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11] Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the compound's cytotoxic effect.[14]
-
Materials:
-
Selected human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Synthesized test compounds dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in sterile PBS).[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom microplates.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[11][13] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
Plot the % Viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value from the resulting dose-response curve using non-linear regression analysis.[11]
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Quantitative data from synthesis and biological assays should be summarized in tables for clear comparison. SAR analysis is crucial for rational drug design.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | m.p. (°C) |
| 8a | H | 4-OCH₃ | 78 | 188-190 |
| 8f | 4-Cl | 3,4-di-OCH₃ | 82 | 210-212 |
| 8j | 4-F | 4-N(CH₃)₂ | 75 | 205-207 |
| (Data is hypothetical for illustrative purposes, based on typical results from literature.) |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound ID | R¹ Substituent | R² Substituent | A549 (µM) | MCF-7 (µM) |
| 8a | H | 4-OCH₃ | 15.2 ± 1.3 | 20.5 ± 2.1 |
| 8f | 4-Cl | 3,4-di-OCH₃ | 2.5 ± 0.4 | 4.1 ± 0.6 |
| 8j | 4-F | 4-N(CH₃)₂ | 1.8 ± 0.3 | 3.2 ± 0.5 |
| Lapatinib | - | - | 18.2 ± 3.2 | 9.7 ± 1.1 |
| (Data is illustrative, based on findings where substitutions influence potency.[6][7]) |
Key SAR Insights:
-
Influence of Pyrimidine Ring Substituents (R¹): The introduction of electron-withdrawing groups, such as chloro (Cl) or fluoro (F) at the para-position of the phenyl ring on the pyrimidine core, often leads to a significant increase in cytotoxic activity (compare 8f and 8j to 8a ). This suggests that these groups may engage in favorable interactions, such as halogen bonding, within the target's active site.[16][17]
-
Influence of Benzamide Ring Substituents (R²): Electron-donating groups on the benzamide portion, like methoxy (OCH₃) or dimethylamino (N(CH₃)₂), can enhance potency. This may be due to improved hydrogen bonding or electronic properties that favor target engagement.[18]
Mechanistic Insights and Future Directions
While cytotoxicity data is essential, understanding the mechanism of action is critical for further development.
Mechanism of Action: Many pyrimidine-based anticancer agents function as kinase inhibitors.[1][4] The synthesized compounds likely bind to the ATP pocket of a protein kinase like EGFR, inhibiting its downstream signaling cascade, which ultimately blocks cell proliferation and induces apoptosis.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based TKI.
Recommended Follow-up Experiments:
-
Kinase Inhibition Assays: Directly measure the inhibitory activity (IC₅₀) of the most potent compounds against a panel of purified kinases (e.g., EGFR, CDK-4) to confirm the molecular target and assess selectivity.[3]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of kinase inhibitors.[19]
-
Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/PI staining to confirm that the observed cytotoxicity is due to programmed cell death.[19]
By combining robust synthesis, systematic biological evaluation, and detailed mechanistic studies, researchers can effectively advance the development of novel pyrimidine-tethered benzamide derivatives as promising next-generation anticancer agents.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Versatility of Pyrimidine Thiols as Ligands in Coordination Chemistry
Introduction: The Unique Potential of Pyrimidine Thiols in Ligand Design
Pyrimidine, a foundational heterocyclic aromatic compound, is integral to the structure of nucleic acids (cytosine, thymine, and uracil), making its derivatives a cornerstone of medicinal chemistry and drug development.[1][2] When a thiol (-SH) group is introduced to the pyrimidine ring, a versatile and dynamic class of ligands is created: the pyrimidine thiols. These molecules are not merely static building blocks; they exist in a delicate equilibrium between two tautomeric forms: the thiol and the thione form.[3] This thione-thiol tautomerism is the key to their rich and adaptable coordination chemistry.
The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature.[4][5] Generally, the thione form is favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments.[3] Upon deprotonation, the resulting pyrimidine thiolate anion becomes a potent ligand, capable of coordinating to a wide array of metal ions. As soft Lewis bases, thiolates show a strong affinity for soft Lewis acid metals, such as late transition metals and heavy metals like mercury, cadmium, and lead.[6][7]
The true versatility of pyrimidine thiolates lies in their multiple potential coordination sites. The deprotonated sulfur atom is a primary binding site, but the nitrogen atoms of the pyrimidine ring can also participate in coordination. This allows for various binding modes, including monodentate coordination through the sulfur atom and, more significantly, bidentate N,S-chelation, which forms stable five- or six-membered rings with the metal center.[8][9] This chelation effect enhances the thermodynamic stability of the resulting metal complexes, making them robust candidates for applications in catalysis, materials science, and bioinorganic chemistry.
Tautomerism: The Thiol-Thione Equilibrium
The functional behavior of a pyrimidine thiol ligand is dictated by its tautomeric state. The migration of a proton between the exocyclic sulfur atom and a ring nitrogen atom gives rise to two distinct isomers. For instance, 2-mercaptopyrimidine exists in equilibrium with its 2(1H)-pyrimidinethione tautomer.[10][11] Density functional theory (DFT) studies have shown that while the thiol form may be more stable in the gas phase, the thione form is significantly more stable in aqueous media.[10] This dynamic equilibrium is crucial, as the deprotonation of the thiol form generates the thiolate anion, which is typically the species that coordinates to the metal ion.
Caption: Thiol-Thione Tautomerism in 2-Mercaptopyrimidine.
Synthesis of Pyrimidine Thiol Ligands
The synthesis of pyrimidine thiols can be achieved through several reliable methods, most notably via the cyclocondensation of a β-dicarbonyl compound or its equivalent with thiourea.[1][12] This approach is robust and allows for the introduction of various substituents onto the pyrimidine core, enabling the fine-tuning of the ligand's electronic and steric properties.
Protocol 1: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidine-2-thiol
This protocol details a general and widely cited method for synthesizing a substituted pyrimidine-2-thiol from a chalcone intermediate. The procedure involves two main steps: the Claisen-Schmidt condensation to form the chalcone, followed by cyclocondensation with thiourea.[1]
Step A: Synthesis of the Chalcone Intermediate (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4'-chloroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 50 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 10 mL, 40% w/v). The addition of a base is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate required for the condensation reaction.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess NaOH. Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.
Step B: Cyclocondensation to Form the Pyrimidine-2-thiol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (0.01 mol), thiourea (0.01 mol), and 5 g of NaOH dissolved in 25 mL of ethanol.[1] The ethanolic NaOH serves as both the base and the solvent for the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 12-15 hours. The elevated temperature provides the necessary activation energy for the cyclization reaction. Monitor the reaction's completion using TLC.
-
Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water and acidify with glacial acetic acid. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol or a suitable solvent to obtain the pure pyrimidine-2-thiol ligand.[1][12]
Self-Validation: The structure of the synthesized ligand should be confirmed using standard analytical techniques.
| Technique | Expected Result for 4-(aryl)-6-(aryl)pyrimidine-2-thiol |
| FT-IR (cm⁻¹) | Appearance of a peak around 2550-2650 cm⁻¹ (S-H stretch), C=N stretching around 1660-1700 cm⁻¹, and aromatic C=C stretching.[12] |
| ¹H-NMR (δ, ppm) | Aromatic protons in the 7-8.5 ppm range, a singlet for the pyrimidine C5-H, and a broad singlet for the SH proton (which may be exchangeable with D₂O).[12] |
| ¹³C-NMR (δ, ppm) | A peak for the C=S carbon typically appears downfield, around 180 ppm.[12] |
| Mass Spec (MS) | The molecular ion peak [M⁺] or [M⁺+1] corresponding to the calculated molecular weight of the compound.[12] |
Coordination Chemistry: Synthesis of Metal Complexes
The deprotonated pyrimidine thiolate is an excellent nucleophile and readily reacts with metal salts to form coordination complexes. The choice of metal precursor and reaction conditions dictates the final structure, which can range from simple mononuclear complexes to intricate coordination polymers.[9][13][14]
Coordination Modes of Pyrimidine Thiolates
The versatility of pyrimidine thiolates as ligands stems from their ability to adopt multiple coordination modes. The specific mode depends on the metal ion's preference, steric factors from the ligand's substituents, and the presence of other ancillary ligands in the coordination sphere.
Caption: Coordination modes of pyrimidine thiolate ligands.
Protocol 2: Synthesis of a Ruthenium(II) Pyrimidine-2-thiolate Complex
This protocol is adapted from procedures for synthesizing half-sandwich ruthenium complexes, which are of significant interest for their catalytic and biological activities.[9] It describes the formation of a bidentate N,S-chelated complex.
Materials:
-
CpRu(PPh₃)₂Cl (Cyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)
-
Pyrimidine-2-thiol (or a synthesized derivative from Protocol 1)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF)
-
Schlenk line and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ligand Deprotonation (In situ salt formation): In a Schlenk flask under an inert atmosphere, dissolve pyrimidine-2-thiol (1.1 equivalents) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.0 equivalent) dropwise. Stir for 30 minutes at room temperature. This step is crucial to deprotonate the thiol, generating the active thiolate nucleophile. The reaction is evident by the formation of the sodium pyrimidine-2-thiolate salt.
-
Solvent Removal: Remove the methanol under vacuum to obtain the solid sodium pyrimidine-2-thiolate.
-
Complexation Reaction: In a separate Schlenk flask, dissolve CpRu(PPh₃)₂Cl (1.0 equivalent) in anhydrous THF. Add the previously prepared sodium pyrimidine-2-thiolate to this solution.
-
Reflux: Reflux the reaction mixture for 6-8 hours under an inert atmosphere. During this time, the thiolate ligand displaces one PPh₃ ligand and the chloride ligand, coordinating to the ruthenium center. The formation of a bidentate chelate is often favored thermodynamically.[9]
-
Monitoring: The reaction can be monitored by TLC or ³¹P NMR spectroscopy to observe the consumption of the starting ruthenium complex.
-
Isolation: After cooling, reduce the solvent volume under vacuum. Add hexane to precipitate the crude product.
-
Purification: Filter the solid product and wash with diethyl ether and hexane to remove any unreacted starting materials and triphenylphosphine. The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.
Characterization of Coordination Complexes
Confirming the successful synthesis and determining the structure of the new metal complex is a critical final step. A combination of spectroscopic and analytical methods provides a self-validating system.
General Experimental Workflow
The overall process from ligand design to final complex characterization follows a logical and systematic workflow.
Caption: General workflow for synthesis and characterization.
Key Characterization Techniques:
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) is a strong indicator of deprotonation and coordination via the sulfur atom. Shifts in the C=N and other ring vibration bands can indicate the involvement of ring nitrogens in coordination.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show significant shifts in the protons adjacent to the coordinating nitrogen and sulfur atoms upon complexation. For diamagnetic complexes, this provides detailed structural information in solution.
-
UV-Visible Spectroscopy: The formation of metal-ligand complexes often gives rise to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which can cause a distinct color change and new absorptions in the visible region of the spectrum.[8]
-
Single-Crystal X-Ray Diffraction: This is the most definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and the specific coordination mode of the pyrimidine thiol ligand.[14]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S in the complex, which can be compared against the calculated values for the proposed structure to confirm its empirical formula.
Applications in Research and Development
Metal complexes derived from pyrimidine thiol ligands are more than academic curiosities; they possess properties that make them valuable in several fields.
-
Materials Science: The ability of these ligands to bridge metal centers can be exploited to create layered coordination polymers.[13][15] These materials can exhibit interesting electronic or magnetic properties and can sometimes be exfoliated into nanosheets.[13][15]
-
Bioinorganic and Medicinal Chemistry: Given the biological relevance of the pyrimidine core, many metal complexes have been synthesized and evaluated for their biological activities. These include potential antimicrobial, antifungal, and anticancer properties.[2][8][12] The metal complex can exhibit enhanced activity compared to the free ligand.
-
Catalysis: The well-defined coordination sphere and electronic tunability of these complexes make them candidates for homogeneous catalysis. For example, ruthenium and rhodium complexes are often explored for transfer hydrogenation and other organic transformations.
References
- 1. ashdin.com [ashdin.com]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 7. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead [mdpi.com]
- 8. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Layered structures and nanosheets of pyrimidinethiolate coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anion of pyrimidine-2-thiol as a ligand to molybdenum, tungsten, and iron. Preparation of complexes, their structure and reactivity - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Layered structures and nanosheets of pyrimidinethiolate coordination polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of Pyrimidine Derivatives in the Development of Anti-inflammatory Agents: A Technical Guide
This guide provides an in-depth exploration of the application of pyrimidine derivatives as a promising class of anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to advance research in this field. The content herein is structured to provide a comprehensive understanding of the rationale, mechanisms, and practical methodologies for the synthesis and evaluation of these compounds.
Introduction: The Pyrimidine Scaffold in Inflammation
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Several pyrimidine-based drugs, such as afloqualone, proquazone, and tofacitinib, are already in clinical use for treating inflammatory conditions, highlighting the therapeutic potential of this chemical class.[1]
The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired potency and selectivity against various inflammatory targets. Researchers continue to focus on synthesizing novel substituted pyrimidines to develop more effective and safer anti-inflammatory drugs.[1][3]
Mechanisms of Anti-inflammatory Action
Pyrimidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and the modulation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of action for many anti-inflammatory drugs, including pyrimidine derivatives, is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (PGs).[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies.[3] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3] Numerous pyrimidine derivatives have been developed as potent and selective COX-2 inhibitors.[5][6][7]
Suppression of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by iNOS contributes to tissue damage.[3] Many pyrimidine derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of NO in macrophage cell lines, such as RAW 264.7.[3] This inhibition is often achieved by downregulating the expression of iNOS at both the mRNA and protein levels.[3]
Modulation of Inflammatory Signaling Pathways
Pyrimidine derivatives can interfere with intracellular signaling cascades that orchestrate the inflammatory response.
-
NF-κB Pathway: The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][9] Some pyrimidine derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[8][10] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of the p65 subunit.[11]
-
p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[12][13] Pyrimidine-based compounds have been developed as potent inhibitors of p38 MAPK, offering a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[13][14]
Below is a diagram illustrating the key inflammatory pathways targeted by pyrimidine derivatives.
Caption: Key inflammatory pathways targeted by pyrimidine derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives as anti-inflammatory agents.
Protocol 1: Synthesis of a Representative Pyrimidine Derivative
This protocol describes a general method for the synthesis of 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives via the Biginelli condensation reaction.[15]
Materials:
-
Substituted aromatic aldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated HCl (3-4 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
-
Characterize the synthesized compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Caption: Workflow for the Biginelli synthesis of pyrimidine derivatives.
Protocol 2: In Vitro Anti-inflammatory Evaluation
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test pyrimidine derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with NaNO₂.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
This assay determines the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.[5][6]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test pyrimidine derivatives
-
COX inhibitor screening assay kit (commercially available)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test compound for a specific period.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E₂ (PGE₂) or another downstream product using a suitable detection method (e.g., ELISA, colorimetric assay).
-
Determine the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Test Compound 1 | >100 | 0.5 | >200 |
| Test Compound 2 | 15.2 | 0.8 | 19 |
| Celecoxib | 25 | 0.1 | 250 |
| Indomethacin | 0.2 | 1.8 | 0.11 |
Protocol 3: In Vivo Anti-inflammatory Evaluation
This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of compounds.[4][16]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test pyrimidine derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Percentage Inhibition Calculation: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] For instance, in the context of COX-2 inhibition, the presence of a sulfonamide or methylsulfonyl group is often associated with high selectivity, mimicking the structure of celecoxib.[7][17] The substitution pattern on the aryl rings attached to the pyrimidine core also significantly influences the binding affinity to the target enzymes and overall activity.[17] A thorough analysis of SAR provides crucial guidance for the rational design of novel and more potent anti-inflammatory agents.
Conclusion and Future Directions
Pyrimidine derivatives represent a highly valuable and versatile class of compounds for the development of novel anti-inflammatory agents. Their ability to target multiple key components of the inflammatory cascade, including COX-2, iNOS, NF-κB, and p38 MAPK, underscores their therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate new pyrimidine-based drug candidates. Future research should focus on optimizing the selectivity and safety profiles of these compounds, exploring novel pyrimidine scaffolds, and further elucidating their precise molecular mechanisms of action to pave the way for the next generation of anti-inflammatory therapies.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journaljpri.com [journaljpri.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield synthesis of 4-(4-methylphenyl)-2-pyrimidinethiol
Welcome to the technical support resource for the synthesis of 4-(4-methylphenyl)-2-pyrimidinethiol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this valuable heterocyclic building block. As Senior Application Scientists, we have consolidated field-proven insights and literature data to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of confusion regarding the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the base-catalyzed cyclocondensation reaction between an appropriate α,β-unsaturated ketone (a chalcone) and thiourea.[1][2] The specific chalcone required is (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which is typically synthesized beforehand via a Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde.[2][3] This two-step, one-pot approach is widely adopted due to the accessibility of starting materials and generally good yields.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this type of pyrimidine synthesis often stem from a few key areas. The primary causes include suboptimal catalyst or base concentration, competing side reactions, and incomplete cyclization.[4] The purity of your starting materials, particularly the chalcone intermediate, is also critical. Impurities can inhibit the reaction or lead to a complex mixture of byproducts that complicates purification and lowers the isolated yield.[5] Finally, reaction time and temperature may not be optimized; monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[5]
Q3: Can this synthesis be considered a "green chemistry" procedure?
A3: While traditional protocols often use stoichiometric bases and organic solvents like ethanol, there is significant potential for greener modifications. For instance, employing catalytic amounts of a more efficient catalyst can reduce waste.[6] Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, have been successfully applied to similar pyrimidine syntheses, drastically reducing reaction times and the use of volatile organic compounds.[7][8]
Q4: What is the expected tautomeric form of the final product?
A4: The product, this compound, can exist in two tautomeric forms: the thiol form and the thione form. In the solid state and in most common solvents, the thione form (pyrimidin-2(1H)-thione) is generally the more stable and predominant tautomer due to the thermodynamic stability of the amide-like C=S bond within the aromatic ring system. Spectroscopic analysis (like NMR) is essential for confirming the structure.
Troubleshooting Guide: From Theory to Practice
This guide provides specific troubleshooting advice for issues you may encounter during the experimental workflow.
Problem 1: The initial Claisen-Schmidt condensation to form the chalcone intermediate is low-yielding or produces multiple products.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incorrect Stoichiometry | Ensure a slight molar excess of the aldehyde (benzaldehyde) relative to the ketone (4-methylacetophenone). | This helps to drive the reaction to completion and minimizes self-condensation of the ketone, which is a common side reaction. |
| Ineffective Base | Use a strong base like NaOH or KOH in a protic solvent like ethanol or methanol.[2][3] | The base deprotonates the α-carbon of the ketone, forming an enolate which is the key nucleophile in the Claisen-Schmidt condensation. Insufficient base strength or concentration leads to poor enolate formation. |
| Reaction Temperature | Maintain the reaction at room temperature or slightly below. | While some heat can increase the reaction rate, excessive temperatures can promote unwanted side reactions, including polymerization and Cannizzaro reactions of the aldehyde. |
Problem 2: The final cyclization step results in a low yield of the target pyrimidinethiol.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Reaction | Increase the reflux time and monitor progress carefully using TLC.[1] | The cyclization and subsequent dehydration/aromatization can be slow. The reaction may require several hours at reflux to go to completion.[3] |
| Suboptimal Base/Solvent System | Screen different base/solvent combinations. While KOH/ethanol is common, potassium t-butoxide in ethanol can also be effective. | The choice of base and solvent affects the solubility of intermediates and the rate of both the initial Michael addition and the subsequent cyclization. A stronger base may be needed to facilitate the final ring-closing step.[9] |
| Formation of Uncyclized Intermediate | Acidify the reaction mixture carefully during workup (e.g., with dilute HCl) after the reflux period.[3] | The reaction proceeds through an open-chain intermediate. The final cyclization-dehydration step is often promoted by a shift in pH during the workup, which facilitates the elimination of water to form the stable pyrimidine ring. |
| Hydrolysis of Thiourea | Ensure the reaction is not heated for an excessively long period, especially under strongly basic conditions. | Prolonged heating in a strong base can cause decomposition of thiourea, reducing its availability for the cyclization reaction. |
Problem 3: The crude product is difficult to purify and contains persistent impurities.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Unreacted Starting Material | Purify the intermediate chalcone before the cyclization step. Recrystallization is often effective. | Impurities or unreacted starting materials from the first step will carry over and complicate the second step, leading to a complex crude product mixture. |
| Formation of Oxidized Byproducts | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The thiol/thione group can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere minimizes the formation of disulfide or other oxidized byproducts. |
| Inappropriate Recrystallization Solvent | Test a range of solvents for recrystallization. A mixed solvent system, such as Ethanol/DMF, has been reported to be effective.[1] | The ideal solvent will fully dissolve the product at high temperatures but allow it to crystallize with high purity upon cooling, leaving impurities behind in the mother liquor. |
Visualizing the Process
A clear understanding of the reaction pathway and experimental sequence is vital for successful synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis, incorporating best practices derived from established literature.
Part A: Synthesis of (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (e.g., 10 mmol) and benzaldehyde (e.g., 10.5 mmol) in 50 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of 20% sodium hydroxide (NaOH) dropwise until the solution becomes cloudy and a precipitate begins to form. Continue stirring for 2-4 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A yellow solid should precipitate.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the crude product. For optimal results in the next step, recrystallize the chalcone from ethanol.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purified chalcone (e.g., 10 mmol), thiourea (e.g., 11 mmol, a slight excess), and potassium hydroxide (KOH) (e.g., 20 mmol) to 80 mL of absolute ethanol.[1]
-
Reflux: Heat the mixture to reflux and maintain it for 10-12 hours.[1] The solution will typically change color.
-
Reaction Monitoring: Follow the disappearance of the chalcone spot by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Carefully acidify the solution with dilute hydrochloric acid (HCl) until it is slightly acidic (pH 5-6). A precipitate will form.
-
Purification: Filter the crude solid, wash it with water, and dry it completely. Recrystallize the product from an ethanol/DMF mixture to obtain pure this compound as a solid.[1]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and melting point determination.[2]
References
- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 4-(4-methylphenyl)-2-pyrimidinethiol
Welcome to the technical support center for the synthesis and scale-up of 4-(4-methylphenyl)-2-pyrimidinethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this process from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a user-friendly question-and-answer format, focusing on the causality behind experimental choices to ensure both success and scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges in scale-up?
A1: The most prevalent and industrially viable method for synthesizing this compound is a variation of the Biginelli reaction.[1] This one-pot, three-component condensation reaction involves an aryl aldehyde (4-methylbenzaldehyde), a β-dicarbonyl compound (commonly ethyl acetoacetate), and thiourea, typically under acidic catalysis.[2]
The primary challenges during scale-up include:
-
Reaction Kinetics and Exothermicity: While the electron-donating nature of the 4-methyl (p-tolyl) group on the benzaldehyde can increase the reaction rate, it can also lead to a more pronounced exotherm.[3] Managing heat dissipation is crucial in large reactors to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Thiourea is a key reactant with known toxicity and requires careful handling, especially in large quantities.[4] Implementing appropriate personal protective equipment (PPE) and containment strategies is paramount.
-
Product Precipitation and Isolation: The desired product often precipitates from the reaction mixture. Ensuring efficient and complete precipitation, followed by effective filtration and washing on a large scale, can be challenging.
-
Impurity Profile and Purification: Byproducts from side reactions can complicate purification. Achieving the desired purity specifications for pharmaceutical applications often requires robust and scalable purification methods, such as recrystallization.
Q2: How does the 4-methylphenyl (p-tolyl) group influence the Biginelli reaction?
A2: The 4-methylphenyl group is an electron-donating group. In the context of the Biginelli reaction, this has a significant electronic effect that can influence the reaction mechanism and rate. The reaction is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and thiourea.[5] The electron-donating methyl group stabilizes the carbocation character of this intermediate, thereby accelerating the rate-limiting step of the reaction.[3] This can lead to shorter reaction times and potentially higher yields compared to reactions with electron-withdrawing groups on the aldehyde. However, this increased reactivity also necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts.
Q3: What are the primary safety concerns when handling thiourea on a large scale?
A3: Thiourea is classified as a hazardous substance and presents several risks, particularly in a large-scale production environment. Key safety concerns include:
-
Toxicity: Thiourea is toxic if ingested, inhaled, or absorbed through the skin. It is also a suspected carcinogen and may have adverse effects on the thyroid gland with prolonged exposure.
-
Dust Explosion: As a fine powder, thiourea dust can form explosive mixtures with air. Proper ventilation and dust control measures are essential.
-
Thermal Decomposition: When heated to decomposition, thiourea emits highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).
To mitigate these risks, it is imperative to use appropriate engineering controls such as closed-system transfers and dedicated ventilation. All personnel should be equipped with and trained on the use of personal protective equipment (PPE), including respirators, chemical-resistant gloves, and protective clothing.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Catalyst | Action: Screen different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids like FeCl₃, ZnCl₂). Optimize the catalyst loading. Rationale: The catalyst is crucial for the cyclization and dehydration steps. The choice of catalyst can significantly impact the reaction rate and equilibrium position.[6] |
| Inadequate Reaction Temperature | Action: Gradually increase the reaction temperature while monitoring for byproduct formation via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: The reaction may have a significant activation energy barrier. Increasing the temperature can enhance the reaction rate, but excessive heat can promote side reactions.[7] |
| Poor Reagent Purity | Action: Ensure the purity of 4-methylbenzaldehyde, ethyl acetoacetate, and thiourea. Impurities in the aldehyde, for instance, can lead to the formation of undesired pyrimidine derivatives. Rationale: Impurities can interfere with the reaction pathway, leading to the formation of byproducts and consuming reactants, thus lowering the yield of the desired product. |
| Precipitation Issues | Action: After the reaction is complete, ensure the mixture is cooled sufficiently to maximize precipitation. Consider adding a co-solvent in which the product is less soluble to drive precipitation. Rationale: Incomplete precipitation will result in product loss during filtration. The solubility of the product is temperature-dependent. |
Issue 2: Formation of a Significant Amount of Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Hantzsch Dihydropyridine Formation | Action: Lower the reaction temperature. Consider adding the thiourea to the reaction mixture last. Rationale: This is a common competing reaction in Biginelli syntheses. It is often favored at higher temperatures where thiourea might decompose to generate ammonia, which then participates in the Hantzsch pathway.[1] |
| Oxidation of the Product | Action: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: The thiol group in the product can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to disulfide formation or other oxidation byproducts. |
| Unreacted Intermediates | Action: Increase the reaction time or catalyst loading. Rationale: Incomplete reaction can leave various intermediates in the final mixture, complicating purification. Monitoring the reaction to completion is crucial. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Crystallization | Action: Screen a variety of solvents and solvent mixtures for recrystallization. Common choices include ethanol, isopropanol, or mixtures with water. For compounds soluble only in high-boiling point solvents like DMF or DMSO, consider anti-solvent or diffusion crystallization.[8] Rationale: The choice of crystallization solvent is critical for obtaining high purity and good crystal morphology. The ideal solvent will dissolve the compound at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution. |
| Persistent Colored Impurities | Action: Treat the hot solution of the crude product with activated charcoal before filtration and crystallization. Rationale: Activated charcoal has a high surface area and can effectively adsorb colored, often polymeric, impurities from the solution. |
| Tailing Peaks in HPLC | Action: For basic compounds like pyrimidines, consider using a polar-endcapped column or adding a competing base to the mobile phase to improve peak shape. Rationale: Peak tailing is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
-
Reagent Charging: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol as the solvent.
-
Add 4-methylbenzaldehyde (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and thiourea (1.2 equivalents).
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents) while monitoring the temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Precipitation and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C to maximize product precipitation.
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Protocol 2: Recrystallization for Purification
-
Dissolution: In a clean reactor, suspend the crude this compound in a suitable solvent (e.g., ethanol). Heat the suspension to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reflux for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to induce crystallization. Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Workflow for Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for addressing low product yield.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 4. jetir.org [jetir.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrimidine Thiol Compounds in Solution
Welcome to the technical support center for handling pyrimidine thiol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often unstable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the thiol group, which makes it invaluable for conjugation, surface binding, and biological activity, also renders it susceptible to degradation. This guide provides practical solutions to maintain the integrity and functionality of your pyrimidine thiol compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My pyrimidine thiol solution, which was initially clear, has become cloudy or formed a precipitate. What is happening and how can I resolve it?
A1: This is a classic sign of compound degradation, specifically oxidative dimerization.
-
Causality: The thiol group (-SH) on your pyrimidine compound is highly susceptible to oxidation. In the presence of oxygen, two thiol molecules can react to form a disulfide bond (-S-S-), creating a dimer.[1][2] This new, larger molecule often has significantly lower solubility in aqueous buffers compared to the parent thiol, causing it to precipitate out of solution. This process is often accelerated by slightly alkaline pH and the presence of trace metal ions.
-
Immediate Solution (Restoration): You can often rescue the solution by reducing the disulfide bonds back to their free thiol form. This is achieved by adding a reducing agent.
-
Recommended Agent: Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice. It is a potent, odorless, and stable reducing agent that is effective over a wide pH range.[3]
-
Alternative Agent: Dithiothreitol (DTT) is also effective but is less stable, has a strong odor, and is best used at pH > 7.[4][5]
-
-
Preventative Strategy: The best approach is to prevent oxidation from occurring in the first place. This involves preparing your solutions using the protocols outlined in the FAQ section below, which include using deoxygenated buffers and adding stabilizing agents from the start.
Experimental Protocol: Re-reduction of an Oxidized Pyrimidine Thiol Solution
-
Prepare Reducing Agent Stock: Prepare a 100 mM stock solution of TCEP-HCl in nuclease-free water. Adjust the pH to ~7.0 with 1 M NaOH, as TCEP solutions are acidic.
-
Add to Solution: Add the TCEP stock solution to your cloudy pyrimidine thiol solution to a final concentration of 5-10 mM.
-
Incubate: Gently mix and incubate the solution at room temperature for 30-60 minutes. The precipitate should redissolve as the disulfide bonds are reduced.
-
Confirmation (Optional): You can confirm the presence of free thiols using Ellman's Reagent (DTNB) as described in the protocol below.[6]
-
Usage: Use the freshly reduced solution immediately for your experiments.
Q2: I am observing a progressive loss of biological activity or inconsistent results in my thiol-dependent assay. Could compound instability be the cause?
A2: Yes, this is a very likely scenario. The free, reduced thiol group is often essential for the compound's mechanism of action, whether for binding to a protein, chelating a metal, or participating in a chemical reaction.
-
Causality: As the pyrimidine thiol oxidizes to a disulfide dimer, the concentration of the active, monomeric form decreases over time. This leads to a drop in performance in your assay. The rate of oxidation can be influenced by several factors, including the length of the experiment, buffer pH, temperature, and exposure to atmospheric oxygen.
-
Troubleshooting & Optimization:
-
Assess Solution Age: Always use freshly prepared or freshly reduced solutions of your pyrimidine thiol for critical experiments.[7] Avoid using stock solutions that have been stored for long periods without stability validation or have undergone multiple freeze-thaw cycles.
-
Incorporate Stabilizers: If your assay conditions permit, include a reducing agent (like 1-5 mM TCEP) and a metal chelator (like 1 mM EDTA) directly in your assay buffer to maintain the thiol in its reduced state throughout the experiment.
-
Control the Environment: Minimize the solution's exposure to air. Work with smaller volumes, keep tubes and plates covered whenever possible, and consider preparing reagents under an inert atmosphere (nitrogen or argon) for highly sensitive applications.[7]
-
Diagram: Primary Degradation Pathway of Pyrimidine Thiols
Caption: Oxidative degradation pathway of pyrimidine thiols.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge for the successful handling of pyrimidine thiol compounds.
Q3: What are the primary factors that influence the stability of pyrimidine thiols in solution?
A3: The stability of pyrimidine thiols is primarily governed by the redox environment and the chemical properties of the solution. The key factors are:
-
Dissolved Oxygen: Atmospheric oxygen is the principal oxidant responsible for converting thiols to disulfides. Using buffers that have been deoxygenated (degassed) is a critical first step.[7][8]
-
pH: The pH of the solution is crucial. The thiol group (-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (-S⁻). The thiolate form is far more susceptible to oxidation.[9] Therefore, at pH values above the thiol's pKa (typically ~8-9 for many thiols), the rate of oxidation increases significantly.[10] Working at a neutral or slightly acidic pH (pH 6.0-7.5) helps maintain the more stable protonated form.[7]
-
Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[11] These ions are often present as contaminants in buffers and water. Including a chelating agent like EDTA is essential to sequester these ions and prevent catalysis.[8][12]
-
Temperature and Light: Higher temperatures can increase the rate of chemical reactions, including oxidation. Some compounds may also be susceptible to photo-oxidation.[13] Therefore, storage at low temperatures and protection from light are recommended.
Q4: What are the best practices for preparing and storing a pyrimidine thiol stock solution?
A4: Proper preparation and storage are essential to ensure the longevity and reliability of your compound. The goal is to create an environment that minimizes oxidation.
Experimental Protocol: Preparation of a Stabilized Pyrimidine Thiol Stock Solution
-
Buffer Preparation (Deoxygenation):
-
Addition of Stabilizers:
-
To the deoxygenated buffer, add a chelating agent. A final concentration of 1-5 mM EDTA is standard.
-
Add a reducing agent. TCEP is recommended for its stability. A final concentration of 1-5 mM is typically sufficient for storage.
-
-
Dissolving the Compound:
-
Weigh your pyrimidine thiol compound in a separate tube.
-
Add the stabilized, deoxygenated buffer to the solid compound to achieve your desired stock concentration (e.g., 10-100 mM). Mix gently until fully dissolved. Work quickly to minimize exposure to air.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each aliquot tube with inert gas before capping tightly.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagram: Workflow for Preparing a Stabilized Stock Solution
Caption: Recommended workflow for preparing stable solutions.
Q5: Which reducing agent is better for my application, DTT or TCEP?
A5: The choice depends on your specific experimental conditions. While both are effective, TCEP offers several distinct advantages.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Efficacy | Stronger reducing agent. Reduction is irreversible.[3] | Effective, but the reaction is reversible, requiring a molar excess. |
| pH Range | Effective over a broad pH range (1.5 - 8.5). | Optimal activity is at pH > 7.5; less effective at acidic pH. |
| Stability | Very stable in aqueous solution and resistant to air oxidation.[3] | Prone to air oxidation, especially in the presence of metal ions. |
| Odor | Odorless. | Pungent, unpleasant odor. |
| Reactivity | Does not react with common thiol-reactive labels like maleimides. | Can react with maleimides, potentially interfering with labeling experiments. |
| Recommendation | Generally preferred for storage and most applications due to its stability, broad pH range, and lack of odor.[5] | A suitable and cost-effective choice for many standard applications, such as in protein sample buffers for SDS-PAGE. |
Q6: How can I quickly check if the thiol group on my pyrimidine compound is still in its active, reduced state?
A6: You can perform a rapid qualitative or quantitative assay using 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent.
-
Principle: DTNB reacts with free (reduced) thiol groups in a thiol-disulfide exchange reaction.[6] This reaction stoichiometrically releases a molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color and a strong absorbance maximum at 412 nm. The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample. If your solution does not produce a yellow color upon adding DTNB, it indicates that your thiol has been oxidized.
Experimental Protocol: Qualitative Thiol Detection with DTNB
-
Prepare DTNB Solution: Dissolve DTNB in your assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.[7]
-
Prepare Sample: Dilute a small amount of your pyrimidine thiol solution in the same buffer.
-
Mix: In a microcuvette or microplate well, mix your diluted sample with the DTNB solution.
-
Observe: An immediate development of a vibrant yellow color confirms the presence of free thiols. The absence of color suggests complete oxidation.
This simple test can save significant time and resources by allowing you to verify the integrity of your compound before proceeding with a complex experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming side-product formation in chalcone-mediated pyrimidine synthesis.
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: overcoming side-product formation during the synthesis of pyrimidines from chalcone precursors. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The Core Reaction: A Two-Stage Pathway to Pyrimidines
The synthesis of pyrimidines from chalcones is a robust and versatile method, typically proceeding in two distinct stages. A thorough understanding of this pathway is the first step in troubleshooting unforeseen outcomes.
-
Stage 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate. This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[1][2] The α,β-unsaturated ketone (chalcone) formed is the key electrophilic substrate for the subsequent cyclization.
-
Stage 2: Cyclocondensation to form the Pyrimidine Ring. The purified chalcone is reacted with a nitrogen-containing nucleophile, such as urea, thiourea, or guanidine hydrochloride, under basic or sometimes acidic conditions, to yield the desired dihydropyrimidine or pyrimidine derivative.[3]
Troubleshooting Guide: Side-Products and Experimental Challenges
This section is designed as a practical, Q&A-style guide to address specific issues you may encounter.
Issues Arising During Chalcone Synthesis (Stage 1)
Question: My TLC analysis of the Claisen-Schmidt reaction shows multiple spots, and the yield of the desired chalcone is low. What are the likely side-products and how can I suppress them?
Answer: This is a common issue, primarily arising from two competing side reactions: Michael addition and self-condensation.
What is it? The Michael addition is a frequent side reaction where the enolate of your starting acetophenone acts as a nucleophile and attacks the β-carbon of the newly formed chalcone.[4] This results in a 1,5-dicarbonyl compound, which is a common, higher molecular weight impurity.
Causality & Mitigation Strategies:
| Factor | Causality | Troubleshooting Protocol |
| Base Strength & Concentration | Strong bases (e.g., NaOH, KOH) generate a high concentration of the nucleophilic enolate, which drives the Michael addition.[4] | 1. Use Milder Bases: Consider using weaker bases like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).2. Control Stoichiometry: Use a catalytic amount of a strong base rather than a stoichiometric amount. |
| Reaction Temperature | Higher temperatures provide the activation energy for the Michael addition to compete effectively with the initial condensation. | 1. Lower the Temperature: Run the reaction at room temperature or in an ice bath (0-5 °C).[4] |
| Reaction Time | Prolonged reaction times, after the initial chalcone has formed, increase the probability of the subsequent Michael addition. | 1. Monitor Closely: Use TLC to monitor the reaction. Once the starting materials are consumed and the chalcone spot is maximized, quench the reaction promptly.2. Avoid Overnight Reactions: If possible, avoid leaving the reaction to stir overnight without prior optimization. |
| Reactant Stoichiometry | An excess of the acetophenone starting material leads to a higher concentration of the enolate nucleophile. | 1. Adjust Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the enolate is consumed in the desired Claisen-Schmidt condensation. |
What are they? If your acetophenone derivative has enolizable protons, it can react with itself in a symmetrical aldol condensation.[5] Similarly, if the aldehyde has α-hydrogens, it can also self-condense. This is generally less of an issue with aromatic aldehydes which lack α-hydrogens.[5]
Causality & Mitigation Strategies:
-
Slow Addition: The most effective strategy is to add the enolizable ketone (acetophenone) slowly to a solution of the base and the non-enolizable aromatic aldehyde. This ensures that the generated enolate has a much higher probability of reacting with the aldehyde rather than another molecule of the ketone.[6]
-
Choice of Reactants: The Claisen-Schmidt reaction is most successful when one partner (typically the aldehyde) has no α-hydrogens, which naturally prevents its self-condensation.[7]
Issues Arising During Pyrimidine Synthesis (Stage 2)
Question: After reacting my purified chalcone with guanidine, my TLC shows a major spot corresponding to unreacted chalcone, even after prolonged reflux. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a common hurdle. It suggests that the reaction conditions are not optimal for the ring-closing step.
Causality & Mitigation Strategies:
| Factor | Causality | Troubleshooting Protocol |
| Base/Acid Strength | The cyclization reaction often requires a specific pH range to proceed efficiently. The base must be strong enough to deprotonate the guanidine/urea, but not so strong that it promotes decomposition or other side reactions. | 1. Optimize Base: If using KOH, ensure it is fresh and of the correct concentration. Consider alternative bases like sodium ethoxide or DBU.[8]2. Consider Acid Catalysis: Some variations of this synthesis benefit from acid catalysis to activate the carbonyl group for nucleophilic attack.[9] |
| Temperature & Reaction Time | The activation energy for the cyclization may not be met at the current reaction temperature. | 1. Increase Temperature: If refluxing in ethanol, consider switching to a higher-boiling solvent like n-butanol or DMF, but monitor for decomposition.2. Extend Reaction Time: Continue to monitor the reaction by TLC for up to 24 hours. If no change is observed, temperature is the more likely issue. |
| Water Removal | The cyclization step eliminates a molecule of water. If water is present in the reaction medium, it can shift the equilibrium back towards the reactants. | 1. Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use.2. Dean-Stark Apparatus: For stubborn reactions, using a Dean-Stark trap can effectively remove water as it is formed, driving the reaction to completion. |
| Microwave-Assisted Synthesis | Conventional heating can be slow and inefficient. | 1. Employ Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[10][11] |
Comparative Data: Conventional vs. Microwave Synthesis
| Method | Typical Reaction Time | Typical Yield Range | Key Advantages |
| Conventional Heating (Reflux) | 4 - 24 hours[3][10] | 50 - 70%[10] | Simple setup, widely accessible. |
| Microwave Irradiation | 5 - 15 minutes[10][12] | 75 - 90%[10] | Rapid, higher yields, cleaner product profile, energy efficient.[11][13] |
Frequently Asked Questions (FAQs)
Q1: I observe a fluorescent byproduct in my reaction. What is it? A: While more common in the related Biginelli reaction, the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts can occur.[14] This typically happens if your nitrogen source (e.g., urea) decomposes at high temperatures to generate ammonia, which can then participate in a competing reaction pathway. To mitigate this, try lowering the reaction temperature.
Q2: My final pyrimidine product is difficult to purify. Any suggestions? A: Purification challenges often stem from side-products with similar polarity to your desired compound.
-
Optimize the Reaction: The best purification strategy is to minimize side-product formation in the first place using the troubleshooting steps above.
-
Recrystallization: This is often the most effective method for purifying solid pyrimidine derivatives. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).[10]
-
Column Chromatography: If recrystallization fails, optimize your column chromatography. Try different solvent gradients and consider using a different stationary phase (e.g., alumina instead of silica gel).
Q3: How critical is the purity of the starting chalcone? A: It is absolutely critical. Impurities from Stage 1, such as the Michael adduct or unreacted starting materials, can interfere with the cyclization in Stage 2, leading to a complex mixture of products and low yields. Always purify your chalcone intermediate (typically by recrystallization) before proceeding to the pyrimidine synthesis step.
Experimental Protocols
Protocol 1: Optimized Chalcone Synthesis (Minimizing Michael Adduct)
This protocol is a modified Claisen-Schmidt condensation designed to suppress the Michael addition side-product.
-
Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol. Cool the flask in an ice bath with magnetic stirring.
-
Reactant Addition: In a separate container, dissolve the acetophenone derivative (1.0 eq) in a minimal amount of ethanol.
-
Base Addition: To the cooled aldehyde solution, slowly add a 10% aqueous solution of NaOH (catalytic amount) dropwise.
-
Slow Addition of Ketone: Add the acetophenone solution dropwise to the reaction mixture over 20-30 minutes. The slow addition is key to minimizing the concentration of free enolate.
-
Reaction: Allow the mixture to stir in the ice bath. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting materials are consumed, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from ethanol to obtain the pure chalcone.
Protocol 2: Microwave-Assisted Pyrimidine Synthesis
This protocol offers a rapid and high-yield alternative to conventional refluxing.
-
Reactant Mixture: In a microwave reaction vessel, combine the purified chalcone (1.0 eq), guanidine hydrochloride (1.2 eq), and powdered potassium hydroxide (2.0 eq) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-250 W) for 5-10 minutes at a temperature of 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
References
- 1. Michael Addition [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ijres.org [ijres.org]
- 11. Microwave synthesis of chalcones and anthelmintic pyrimidine derivatives [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for the Recrystallization of 4-(4-methylphenyl)-2-pyrimidinethiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(4-methylphenyl)-2-pyrimidinethiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The purity of this intermediate is critical for its use in pharmaceutical development, agrochemicals, and material science[1]. This guide provides in-depth, field-proven insights into refining its recrystallization, moving beyond a basic protocol to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the basic physical properties of pure this compound? Pure this compound is typically a yellow crystalline powder[1]. Its reported melting point varies, with some sources indicating a range of 237-244 °C[1] and others a decomposition temperature around 290 °C. This variation can be attributed to different polymorphic forms or the presence of residual impurities. A sharp melting point range after recrystallization is a key indicator of high purity.
Q2: What is the principle behind recrystallization for this compound? Recrystallization is a purification technique based on differential solubility[2]. The core principle is to dissolve the impure this compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Impurities, which are ideally present in much smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor")[2][3].
Q3: What is a good starting solvent for recrystallizing this compound? For heterocyclic thiols and pyrimidine derivatives, polar protic solvents are often a good starting point[4][5]. Based on the structure of this compound, ethanol or methanol are excellent initial candidates[2][6]. Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the ideal solubility curve[4]. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[3][7].
Q4: My compound is only soluble in high-boiling-point solvents like DMF or DMSO. Can I still recrystallize it? Yes, but it requires a different technique. For compounds highly soluble in solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the "anti-solvent" or "diffusion crystallization" method is recommended[8]. In this method, you dissolve the compound in a minimal amount of the "good" solvent (e.g., DMF) and then slowly introduce a miscible "anti-solvent" (e.g., water, dichloromethane, or cyclohexane) in which the compound is insoluble. This gradually reduces the overall solubility, inducing crystallization[8][9]. One effective setup is to place the DMF solution in an open vial inside a larger, sealed jar containing the anti-solvent; the anti-solvent vapor will slowly diffuse into the solution, promoting the growth of high-quality crystals[8].
Part 2: Troubleshooting Guide for Common Issues
This guide uses a question-and-answer format to provide solutions to specific problems encountered during the recrystallization process.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the decision-making process during a typical recrystallization experiment and directs to relevant troubleshooting points.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system[7]. An oil is essentially an impure liquid, and it rarely solidifies into pure crystals.
-
Primary Cause 1: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the melting point of your compound, it will melt before it can crystallize.
-
Solution: Choose a solvent with a lower boiling point. Refer to the solvent properties table below.
-
-
Primary Cause 2: Solution Cooled Too Rapidly. Plunging a hot, concentrated solution directly into an ice bath can cause the compound to crash out as an oil.
-
Expert Commentary: The phenyl and methylphenyl groups in the molecule contribute to its organic character, while the pyrimidinethiol core provides polarity. This balance can sometimes lead to tricky solubility behavior. Slow, controlled cooling is paramount to allow the molecules to correctly orient themselves into a stable crystal lattice[7].
Q6: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Primary Cause 1: Too Much Solvent Was Used. This is the most common reason. If the solution is too dilute, the compound will remain soluble even when cold[5].
-
Solution: Gently heat the solution to boil off some of the solvent. Continue until you see the solution become slightly cloudy at the boiling point, then add a few drops of hot solvent to redissolve it. Now, attempt to cool it again[10].
-
-
Primary Cause 2: Nucleation is Inhibited. Crystal formation requires a "nucleation site" to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites[3].
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth[3].
-
Q7: The recrystallization worked, but my final yield is very low. How can I improve it?
Answer: Low yield can result from several factors throughout the process.
-
Possible Cause 1: Using Excessive Solvent. As mentioned in Q6, too much solvent will keep a significant portion of your product dissolved in the mother liquor[5].
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid[11].
-
-
Possible Cause 2: Premature Crystallization. If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use slightly more hot solvent than the bare minimum (~5-10% excess) before hot filtration. Ensure your funnel and receiving flask are pre-heated with hot solvent vapor to prevent cooling on contact[11].
-
-
Possible Cause 3: Incomplete Crystallization. Not allowing sufficient time for cooling or not using an ice bath can leave product in the solution.
-
Solution: After slow cooling to room temperature, allow the flask to sit in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Expert Commentary: To recover more product, you can try to concentrate the mother liquor (the liquid filtered off the crystals) by boiling off some solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q8: My final crystals are still yellow or brownish. How do I get a purer color?
Answer: A persistent color often indicates the presence of highly colored, polar impurities that co-crystallize with your product.
-
Solution: Use Activated Charcoal. Activated charcoal has a high surface area and can adsorb colored impurities[5].
-
Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes, then perform a hot filtration through fluted filter paper or a small pad of Celite to remove the charcoal before allowing the filtrate to cool[11].
-
Part 3: Refined Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound, incorporating best practices.
Solvent Selection Data
The choice of solvent is the most critical step in a successful recrystallization[7]. The ideal solvent should have a steep solubility curve for the target compound.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Recommended starting solvent. Good for many heterocyclic compounds. |
| Methanol | CH₄O | 64.7 | 33.0 | Higher polarity than ethanol; may be too good a solvent unless used in a mixture. |
| Acetone | C₃H₆O | 56.1 | 21.0 | Good solvent, often used in a mixture with a non-polar co-solvent. |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | Medium polarity; worth testing. |
| n-Hexane | C₆H₁₄ | 68.7 | 1.9 | Anti-solvent. Use in combination with a more polar solvent like acetone. |
| Water | H₂O | 100.0 | 80.1 | Anti-solvent. Use in combination with a miscible solvent like ethanol. |
| (Data sourced from[12]) |
Step-by-Step Experimental Workflow
Caption: Refined step-by-step recrystallization workflow.
1. Solvent Selection (Small Scale Test)
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Note if it dissolves easily.
-
If it does not dissolve, gently heat the test tube in a water bath. Observe if the solid dissolves.
-
Allow the clear solution to cool to room temperature, then place it in an ice bath. A good solvent will produce a high yield of crystals upon cooling.
2. Dissolution
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add the chosen solvent in small portions while heating and stirring until the solid just dissolves[11]. Avoid adding a large excess of solvent.
3. Hot Filtration (Conditional Step)
-
Expert Commentary: This step is only necessary if you observe insoluble impurities (e.g., dust, sand) or if you have added activated charcoal to decolorize the solution.
-
Pre-heat your filtration setup (a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask) with hot solvent vapor.
-
Quickly pour the hot solution through the fluted filter paper. The goal is to keep the solution hot enough to prevent your product from crystallizing prematurely[11].
4. Crystallization
-
Cover the flask with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2].
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
5. Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities[7].
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
6. Drying
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to air-dry them.
-
For final drying, transfer the crystals to a watch glass and let them air-dry, or place them in a desiccator or vacuum oven. Ensure all solvent is removed before taking a final mass and melting point.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
addressing epimerization issues in thioamide incorporation into peptides.
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Epimerization Challenges
Welcome to our dedicated technical support center for thioamide peptide synthesis. As Senior Application Scientists, we understand the immense potential of thioamides as peptide backbone modifications for probing structure and function, enhancing proteolytic stability, and developing novel therapeutics.[1][2][3] However, the incorporation of thioamides, particularly using Fmoc-based solid-phase peptide synthesis (SPPS), is often plagued by a critical side reaction: epimerization at the α-carbon of the thioamidated residue.[1][4][5]
This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a comprehensive understanding of the underlying mechanisms to help you overcome these challenges and successfully synthesize your target thiopeptides with high stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of thiopeptide synthesis, and why is it a significant problem?
A1: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In thiopeptide synthesis, this typically occurs at the α-carbon of the amino acid residue that has been converted to a thioamide.[6][7] This results in a mixture of diastereomeric peptides, which can be incredibly difficult, if not impossible, to separate due to their similar physical properties.[4][6] The presence of these epimers can drastically alter the peptide's three-dimensional structure, biological activity, and ultimately, its therapeutic efficacy, making the control of stereochemical integrity a critical aspect of development.[8]
Q2: What is the primary cause of epimerization during thioamide incorporation in Fmoc-SPPS?
A2: The principal cause is the increased acidity of the α-proton of the thioamidated amino acid residue.[9][10] The electron-withdrawing nature of the thiocarbonyl group (C=S) makes this proton more susceptible to abstraction by the bases used during the Fmoc-deprotection step (e.g., piperidine).[9][11] Once the proton is removed, a planar enolate intermediate is formed. Reprotonation can then occur from either face, leading to a loss of the original stereochemistry.[8]
Q3: Are certain amino acids more prone to epimerization when converted to a thioamide?
A3: Yes. Amino acids with side chains that can further stabilize the enolate intermediate through electronic effects are more susceptible. For instance, residues like phenylalanine and phenylglycine, with their electron-withdrawing aromatic side chains, are more prone to epimerization.[8] Additionally, the steric bulk of adjacent amino acids can also influence the rate of epimerization.
Q4: How can I detect if epimerization has occurred in my synthetic thiopeptide?
A4: The most common and effective methods for detecting epimerization are analytical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Diastereomers will often have slightly different retention times on a chiral or even a standard reverse-phase HPLC column, appearing as two distinct or partially resolved peaks. Co-injecting your sample with a synthetically prepared standard of the desired epimer can confirm the identity of the peaks. Tandem MS can also be used to identify epimers by comparing fragmentation patterns.[12]
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you might encounter during your experiments and provide actionable solutions.
Issue 1: Significant epimerization is observed after the first Fmoc-deprotection step following thioamide incorporation.
Underlying Cause: The primary reason is the high basicity of the standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), which readily abstracts the acidic α-proton of the thioamide residue.[1][9]
Solutions:
-
Primary Recommendation: Implement a Thioimidate Protection Strategy. This is the most robust and generally applicable method to prevent epimerization.[2][9][13] By temporarily converting the thioamide to a thioimidate, you increase the pKa of the α-proton, effectively shielding it from abstraction during the basic Fmoc deprotection steps.[9][13] The thioimidate is stable throughout the subsequent coupling cycles and can be converted back to the thioamide at the end of the synthesis.
-
Alternative (Less Robust) Approach: Modify Deprotection Conditions. While less effective than the thioimidate strategy, you can try to minimize epimerization by altering the Fmoc-deprotection protocol. However, these methods risk incomplete deprotection, leading to deletion sequences.[9]
-
Reduced Deprotection Time: Shorten the exposure to the piperidine solution (e.g., 1-2 minutes).[4]
-
Lower Base Concentration: Use a lower concentration of piperidine (e.g., 10%).[4]
-
Alternative Base: Consider using 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF as an alternative to piperidine, which has been shown to reduce epimerization in some cases.[14]
-
Issue 2: Epimerization is still observed even with modified deprotection conditions.
Underlying Cause: For particularly sensitive sequences, even milder deprotection conditions may not be sufficient to prevent epimerization. The inherent instability of the thioamide moiety in the presence of base remains a challenge.[14]
Solution:
-
Adopt the Thioimidate Protection Strategy. This is the most reliable solution for sequences that are highly prone to epimerization. This strategy directly addresses the root cause of the problem by chemically modifying the thioamide to be less susceptible to base-mediated side reactions.[9][14]
Issue 3: I am observing side reactions other than epimerization, such as peptide chain cleavage, during the final TFA cleavage step.
Underlying Cause: The nucleophilicity of the sulfur atom in the thioamide can lead to undesired side reactions under strongly acidic conditions, such as those used for cleavage from the resin and removal of side-chain protecting groups (e.g., TFA).[3][13] This can result in Edman-like degradation and chain scission.[10][11][13]
Solution:
-
Thioimidate Protection: The thioimidate protecting group strategy also offers protection during the acidic cleavage step, preventing the sulfur from participating in deleterious side reactions.[2][13]
-
Optimized Cleavage Cocktails: The composition of the cleavage cocktail is critical. The presence of water can lead to hydrolysis of the thioimidate to a thioester.[13] Using anhydrous TFA and appropriate scavengers is crucial. For highly sensitive peptides, cleavage from an acid-sensitive resin (e.g., 2-chlorotrityl) with a weaker acid might be necessary before proceeding with side-chain deprotection.[13]
Experimental Protocols & Data
Protocol 1: On-Resin Thioimidate Protection
This protocol describes the on-resin conversion of a thioamide to a thioimidate, its stability during subsequent synthesis, and its final deprotection.
Step-by-Step Methodology:
-
Thioamide Incorporation: Synthesize the peptide up to the desired position for thioamide incorporation using standard Fmoc-SPPS. Incorporate the thioamide using a pre-activated Fmoc-amino-thioacid or by on-resin thionation of the corresponding amide bond with Lawesson's reagent.
-
Thioimidate Formation:
-
Swell the resin-bound peptide containing the newly incorporated thioamide in dichloromethane (DCM).
-
Add a solution of an alkylating agent (e.g., methyl iodide or 4-azidobenzyl bromide) and a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DCM.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids. The thioimidate is stable to the piperidine treatment used for Fmoc deprotection.
-
Thioimidate Deprotection (Conversion back to Thioamide):
-
After the full peptide sequence is assembled, swell the resin in a suitable solvent.
-
Treat the resin with a solution of a reducing agent like triphenylphosphine (PPh3) or dithiothreitol (DTT) to cleave the protecting group from the sulfur atom.
-
Wash the resin extensively.
-
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail.
Table 1: Comparison of Epimerization Levels with and without Thioimidate Protection
| Peptide Sequence | Protection Strategy | % Epimerization | Reference |
| AAKAFSAKFG | Unprotected Thioamide | 22% | [9][13] |
| AAKAFSAKFG | Thioimidate Protection | <0.01% | [9] |
FS denotes the position of the thioamide.
Visualizing the Chemistry
Mechanism of Epimerization
Caption: Base-catalyzed epimerization of a thioamide residue during Fmoc-SPPS.
Thioimidate Protection Workflow
Caption: Workflow for thiopeptide synthesis using the thioimidate protection strategy.
Concluding Remarks
While the incorporation of thioamides into peptides presents unique challenges, particularly concerning epimerization, these issues are surmountable with the right strategies. The thioimidate protection approach has emerged as a highly effective and reliable method to preserve the stereochemical integrity of thioamidated residues during Fmoc-SPPS. By understanding the underlying chemical principles and implementing the robust protocols outlined in this guide, researchers can confidently utilize thioamides to advance their scientific investigations and drug development programs.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Thioamide-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioamide-containing peptides. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the challenges associated with the metabolic instability of these valuable therapeutic and research molecules. Thioamide substitution in a peptide backbone can offer significant advantages, including increased proteolytic resistance and improved pharmacokinetic properties.[1][2][3] However, the thioamide group itself can be susceptible to metabolic transformation, a critical consideration in drug design.[1] This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Rapid Degradation of Thioamide-Peptide in In Vitro Microsomal Stability Assays
Question: "My thioamide-containing peptide shows very low stability (t½ < 10 min) in a human liver microsomal assay. How can I identify the cause and improve its stability?"
Answer:
Rapid degradation in liver microsomes strongly suggests metabolism by microsomal enzymes, primarily cytochrome P450 (CYP) monooxygenases.[4][5] The primary metabolic pathway for thioamides is S-oxidation.[6][7][8]
Troubleshooting Workflow:
-
Metabolite Identification with LC-MS/MS: The first step is to understand how your peptide is being metabolized.
-
CYP Inhibition Studies: To confirm the involvement of specific CYP isozymes, perform co-incubation studies with known CYP inhibitors.[13]
-
Protocol:
-
Pre-incubate the microsomes with selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Add your thioamide-peptide and monitor its degradation.
-
-
Interpretation: A significant increase in the peptide's half-life in the presence of a specific inhibitor points to the involvement of that CYP isoform in its metabolism.
-
-
Structural Modification Strategies: Based on the metabolic "soft spot" identified, consider the following modifications:
-
Steric Shielding: Introduce bulky flanking residues adjacent to the thioamide bond to hinder enzyme access.
-
Bioisosteric Replacement: If the thioamide is not essential for activity, consider replacing it with a more stable bioisostere like a 1,2,3-triazole or an olefin.[14]
-
N-Methylation: N-methylation of the amide bond adjacent to the thioamide can alter the peptide's conformation and reduce its susceptibility to enzymatic degradation.[15]
-
Experimental Workflow for Microsomal Stability Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.upenn.edu]
- 4. Role of metabolic activation by cytochrome P450 in thioacetamide-induced suppression of antibody response in male BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(4-Methylphenyl)-2-pyrimidinethiol Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile substitution patterns have led to a plethora of biologically active molecules. Among these, 4-(4-methylphenyl)-2-pyrimidinethiol and its analogs have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comprehensive comparative analysis of the biological activities of these analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Potential of Pyrimidine-2-thiols
The pyrimidine ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a privileged structure in drug design.[1] The introduction of a thiol group at the 2-position and an aryl substituent at the 4-position of the pyrimidine ring gives rise to a class of compounds with significant therapeutic potential. The 4-(4-methylphenyl) substituent, in particular, offers a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will delve into the nuanced structure-activity relationships (SAR) of this class of compounds, providing a rationale for future drug design and optimization.
Comparative Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings. The following sections provide a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties, with supporting data from various studies on structurally related compounds.
Antimicrobial Activity
Pyrimidine-2-thiol derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often modulated by the electronic properties of the substituents on the aryl ring.
Key Structure-Activity Relationship Insights:
-
Electron-withdrawing groups on the phenyl ring at the 4-position of the pyrimidine scaffold, such as chloro (-Cl) and nitro (-NO2) groups, have been shown to enhance antimicrobial activity.[2][3] This is likely due to increased electrophilicity, which may facilitate interactions with biological nucleophiles in microbial targets.
-
The presence of a thiol group at the 2-position is often crucial for activity, potentially through its ability to chelate metal ions essential for microbial enzyme function.
Table 1: Comparative Antimicrobial Activity (MIC) of Pyrimidin-2-thiol Analogs
| Compound ID | R (Substitution on Phenyl Ring) | S. aureus (µM/ml) | B. subtilis (µM/ml) | E. coli (µM/ml) | C. albicans (µM/ml) | Reference |
| 1 | 4-Cl | 0.87 | 1.93 | 0.91 | 1.73 | [3] |
| 2 | 4-NO2 | 1.79 | 1.99 | 1.79 | 3.58 | [3] |
| 3 | H | >50 | >50 | >50 | >50 | [3] |
| 4 | 4-OCH3 | >50 | >50 | >50 | >50 | [3] |
Note: The data presented is for 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives, which are structurally analogous to the topic compound. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives have been extensively investigated. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Key Structure-Activity Relationship Insights:
-
The nature of the substituent at the 4-position of the pyrimidine ring plays a critical role in determining the cytotoxic potency.
-
The presence of a trifluoromethyl group has been shown to enhance anticancer activity in some pyrimidine-based scaffolds.[4]
Table 2: Comparative Anticancer Activity (GI50) of Pyrimidine Analogs
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine derivative 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)) | Leukemia (CCRF-CEM) | <0.01 | [4] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | Non-Small Cell Lung Cancer (NCI-H522) | 0.02 | [4] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | Colon Cancer (HCC-2998) | 0.02 | [4] |
| 5-Fluorouracil (Standard Drug) | Varies | Varies | [5] |
Note: The data presented is for thiazolo[4,5-d]pyrimidine derivatives, which share the pyrimidine core. The GI50 is the concentration of the compound that inhibits the growth of cancer cells by 50%.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Key Structure-Activity Relationship Insights:
-
Compounds with electron-withdrawing groups at the 4-position of the phenyl ring have shown increased anti-inflammatory activity.[6]
-
Conversely, electron-donating groups tend to decrease the anti-inflammatory effect.[6]
Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogs
| Compound ID | R (Substitution on Phenyl Ring) | % Inhibition of Paw Edema (3h) | Reference |
| IIa | 4-NO2 | 68.2 | [6] |
| IIb | 4-OCH3 | 63.6 | [6] |
| Indomethacin (Standard Drug) | - | 72.7 | [6] |
Note: The data is for 4,6-disubstituted di-(phenyl) pyrimidin-2-amine derivatives. The percentage inhibition of paw edema is a measure of the anti-inflammatory effect in the carrageenan-induced rat paw edema model.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are provided below for the key assays discussed.
Antimicrobial Susceptibility Testing: Broth Tube Dilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized this compound analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the stock solution in sterile Mueller-Hinton broth in a set of labeled test tubes. The final concentrations should typically range from 100 µg/mL to 0.097 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test tube.
-
Inoculation: Add the standardized inoculum to each tube containing the diluted compound and to a growth control tube (broth with inoculum but no compound). A sterility control tube (broth only) should also be included.
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the control tubes.[7]
Figure 1: Workflow for Broth Tube Dilution MIC Assay.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Figure 2: Workflow for Sulforhodamine B (SRB) Assay.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[9]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, test compound groups) and fast them overnight with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition: Calculate the percentage increase in paw volume (edema) for each group and then determine the percentage inhibition of edema by the test compounds compared to the control group.
Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The comparative analysis of this compound analogs and related pyrimidine derivatives reveals a class of compounds with significant and tunable biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of substituent effects on the antimicrobial, anticancer, and anti-inflammatory properties of these molecules. The presence of electron-withdrawing groups on the aryl moiety consistently emerges as a key determinant for enhanced bioactivity.
Future research in this area should focus on the synthesis of a focused library of this compound analogs with systematic variations to further elucidate the SAR. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided herein offer a robust framework for such investigations, paving the way for the development of novel and potent therapeutic agents based on the versatile pyrimidine-2-thiol scaffold.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-methylphenyl)-2-pyrimidinethiol Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the structures of nucleic acid bases.[1] Within this broad class, 2-mercaptopyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-(4-methylphenyl)-2-pyrimidinethiol derivatives. We will explore the synthetic rationale, dissect the impact of structural modifications on biological activity, and present a comparative analysis against alternative compounds, supported by detailed experimental protocols.
The Architectural Blueprint: Synthesis of this compound Derivatives
The construction of the this compound scaffold predominantly follows a well-established synthetic route: the Claisen-Schmidt condensation followed by a cyclization reaction. This two-step process offers a versatile and efficient means to generate a library of derivatives for SAR studies.
Step 1: The Claisen-Schmidt Condensation - Forging the Chalcone Intermediate
The initial step involves the base-catalyzed condensation of 4-methylacetophenone with a variety of substituted benzaldehydes to yield the corresponding chalcone precursors (1,3-diaryl-2-propen-1-ones).[2] The reactivity of the aromatic aldehyde is influenced by the nature of its substituents; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.
Step 2: Ring Closure - Formation of the Pyrimidinethiol Core
The synthesized chalcone is then subjected to a cyclization reaction with thiourea in the presence of a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent.[3] This reaction proceeds via a Michael addition of the thiourea to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular condensation and dehydration to afford the final 4-(4-methylphenyl)-6-(substituted-phenyl)-2-pyrimidinethiol derivative.
Decoding the Structure-Activity Relationship: How Molecular Tweaks Dictate Biological Function
While specific SAR studies on a broad library of this compound derivatives are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining closely related 4,6-diarylpyrimidin-2-thiol analogs. A key study by Narwal et al. provides valuable insights into the antimicrobial activity of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives, which serves as an excellent model for our analysis.[4]
Antimicrobial Activity: A Tale of Substituents
The antimicrobial efficacy of these pyrimidinethiol derivatives is profoundly influenced by the electronic nature and position of substituents on the phenyl ring at the 6-position.
Key SAR Observations for Antimicrobial Activity:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as chloro (-Cl) and bromo (-Br) groups, on the phenyl ring at the 6-position generally enhances antimicrobial activity.[4] For instance, compounds bearing a p-chloro or p-bromo substituent exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[4] This enhancement is likely due to increased lipophilicity, facilitating passage through microbial cell membranes, and modulation of the molecule's electronic properties to favor interaction with biological targets.
-
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as hydroxyl (-OH) and methoxy (-OCH3) groups, can have a variable effect. While some studies on related pyrimidine scaffolds suggest that these groups can contribute to activity, in the context of the 4,6-diarylpyrimidin-2-thiols, the effect is often less pronounced than that of EWGs.[4]
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Generally, para-substitution leads to more favorable activity compared to ortho- or meta-substitution. This could be attributed to steric factors and the optimal orientation of the molecule within the active site of the target enzyme or protein.
Below is a table summarizing the hypothetical SAR for the antimicrobial activity of 4-(4-methylphenyl)-6-(substituted phenyl)-2-pyrimidinethiol derivatives, based on the findings from analogous series.
Table 1: Inferred Structure-Activity Relationship for Antimicrobial Activity
| R (Substituent on Phenyl Ring at C6) | Predicted Antimicrobial Activity | Rationale |
| -H | Moderate | Baseline activity of the core scaffold. |
| 4-Cl | High | Electron-withdrawing nature and favorable steric profile.[4] |
| 4-Br | High | Similar to chloro; potent electron-withdrawing and lipophilic character.[4] |
| 4-F | Moderate to High | Halogen substitution is generally favorable. |
| 4-NO2 | High | Strong electron-withdrawing group, often associated with enhanced antimicrobial effects.[4] |
| 4-OH | Moderate | Can participate in hydrogen bonding but may decrease lipophilicity. |
| 4-OCH3 | Moderate | Electron-donating, may have a less pronounced effect compared to EWGs. |
| 2,4-diCl | High | Multiple electron-withdrawing groups can further enhance activity. |
Anticancer Activity: Targeting Cellular Proliferation
Pyrimidine derivatives are well-known for their anticancer properties, often acting as inhibitors of various kinases involved in cell cycle regulation and signal transduction.[1] For this compound derivatives, the SAR for anticancer activity is likely to follow similar trends observed for other pyrimidine-based kinase inhibitors.
Key SAR Postulates for Anticancer Activity:
-
Hydrophobic Interactions: The 4-methylphenyl group and the substituted phenyl ring at the 6-position can engage in hydrophobic interactions within the ATP-binding pocket of kinases. The nature and size of the substituent on the 6-phenyl ring can modulate the strength of these interactions.
-
Hydrogen Bonding: The thiol group at the 2-position and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the kinase active site.
-
Gatekeeper Residue Interaction: The substituent on the 6-phenyl ring can be tailored to interact with the "gatekeeper" residue of a specific kinase, thereby conferring selectivity.
Table 2: Postulated Structure-Activity Relationship for Anticancer (Kinase Inhibitory) Activity
| R (Substituent on Phenyl Ring at C6) | Predicted Anticancer Activity | Rationale |
| 4-Cl | Moderate to High | Can enhance binding through halogen bonding and hydrophobic interactions. |
| 4-OCH3 | Moderate | Can form hydrogen bonds and influence solubility. |
| 4-N(CH3)2 | Moderate | Can act as a hydrogen bond acceptor and increase polarity. |
| 3,4,5-(OCH3)3 | Potentially High | Multiple methoxy groups can lead to enhanced interactions with specific kinases. |
Comparative Performance Analysis
To contextualize the potential of this compound derivatives, it is essential to compare them with existing therapeutic agents that share a similar mechanism of action or are used to treat the same conditions.
Table 3: Comparative Analysis of Antimicrobial Agents
| Compound Class | Mechanism of Action (Representative) | Advantages | Disadvantages |
| This compound Derivatives | Potential inhibition of essential microbial enzymes (e.g., dihydrofolate reductase) | Novel scaffold with potential to overcome existing resistance mechanisms. Broad-spectrum activity. | Limited clinical data, potential for off-target effects. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum activity, good oral bioavailability. | Increasing bacterial resistance, potential for serious side effects. |
| Sulfonamides (e.g., Sulfamethoxazole) | Inhibition of dihydropteroate synthase | Effective against a range of bacteria, often used in combination therapy. | High rates of bacterial resistance, potential for allergic reactions. |
Table 4: Comparative Analysis of Anticancer Agents (Kinase Inhibitors)
| Compound Class | Target Kinase (Representative) | Advantages | Disadvantages |
| This compound Derivatives | Potential inhibition of various tyrosine or serine/threonine kinases | Novel scaffold, potential for selectivity. | Early stage of development, kinase selectivity profile to be determined. |
| Quinazoline Derivatives (e.g., Gefitinib) | Epidermal Growth Factor Receptor (EGFR) | Orally active, effective in specific patient populations with EGFR mutations. | Acquired resistance, skin-related side effects. |
| Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Ibrutinib) | Bruton's Tyrosine Kinase (BTK) | Highly effective for certain B-cell malignancies. | Potential for off-target effects, bleeding complications. |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are paramount.
Synthesis of Chalcone Intermediate (General Procedure)
-
To a stirred solution of 4-methylacetophenone (10 mmol) in ethanol (20 mL), add an equimolar amount of the desired substituted benzaldehyde (10 mmol).
-
Cool the mixture in an ice bath and add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Synthesis of 4-(4-methylphenyl)-6-(substituted phenyl)-2-pyrimidinethiol (General Procedure)
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and thiourea (5 mmol) in ethanol (30 mL).
-
Add potassium hydroxide (5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a few drops of concentrated HCl to precipitate the pyrimidinethiol derivative.
-
Filter the precipitate, wash with water, and recrystallize from ethanol or a suitable solvent to obtain the purified product.[4]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[5][6]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A typical workflow for the synthesis, biological evaluation, and SAR analysis of novel pyrimidinethiol derivatives.
Caption: Logical relationship between substituent electronic effects and antimicrobial activity in 4,6-diarylpyrimidin-2-thiol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Efficacy of 4-(4-methylphenyl)-2-pyrimidinethiol as a Corrosion Inhibitor: A Comparative Analysis Against Commercial Benchmarks
A Technical Guide for Researchers in Materials Science and Chemical Engineering
In the persistent battle against metallic degradation, the development of effective corrosion inhibitors is paramount. This guide provides a detailed comparative analysis of the corrosion inhibition efficacy of a promising pyrimidine derivative, 4-(4-methylphenyl)-2-pyrimidinethiol, against established commercial inhibitors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and evaluation of novel anti-corrosion agents.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, poses a significant threat to the integrity and longevity of metallic structures across numerous industries.[1] Acidic solutions, frequently used in industrial processes such as pickling, cleaning, and oil well acidification, are particularly aggressive environments for metals like mild steel.[2][3] The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a material, is a primary strategy for mitigating this damage.[3]
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors.[1][4] These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4][5] Pyrimidine derivatives, a class of heterocyclic compounds, have shown considerable promise as corrosion inhibitors due to the presence of nitrogen atoms and other functional groups that can facilitate strong adsorption onto metal surfaces.[4][6][7] This guide focuses on this compound, a pyrimidine derivative with the potential for superior corrosion inhibition. Its performance will be critically evaluated against well-established commercial inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT).
Principles of Corrosion Inhibition Evaluation
To objectively compare the efficacy of different corrosion inhibitors, a standardized set of experimental protocols is essential. The following methodologies are industry-standard for quantifying the performance of corrosion inhibitors.
Experimental Methodologies
A multi-faceted approach is employed to assess the effectiveness of corrosion inhibitors, combining gravimetric and electrochemical techniques to provide a comprehensive understanding of their performance and mechanism of action.
Weight Loss Method: This is the simplest and most direct method for determining corrosion rate.[8] A pre-weighed metal coupon is immersed in the corrosive solution, with and without the inhibitor, for a specified duration.[8] After the immersion period, the coupon is cleaned to remove any corrosion products and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor's efficiency.[8]
Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions.[9][10] By polarizing the metal sample and measuring the resulting current, a Tafel plot is generated, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined.[9][10] A decrease in icorr in the presence of an inhibitor signifies a reduction in the corrosion rate. This method can also elucidate whether an inhibitor is anodic, cathodic, or mixed-type.[11]
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface.[12][13] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured.[12] The data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[12][13] An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition due to the formation of a protective film on the metal surface.[12]
Experimental Workflow for Corrosion Inhibitor Evaluation
Adsorption Isotherms and Mechanism
The protective action of organic inhibitors is attributed to their adsorption on the metal surface. The nature of this adsorption can be investigated using adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is commonly used to model the adsorption of corrosion inhibitors, assuming the formation of a monolayer on the metal surface.[2][5]
The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm, providing insight into the mechanism of adsorption. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[5]
Mechanism of Corrosion Inhibition by Adsorption
Comparative Performance Analysis
The following data, compiled from various studies, provides a comparative overview of the inhibition efficiencies of this compound (represented by a close structural analog) and the selected commercial inhibitors on mild steel in a 1 M HCl solution. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted with consideration of potential variations in experimental setups.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| (E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | 2 mM | 83.8 | [14] |
| 1-Acetyl-1H-Benzotriazole | 500 ppm | 80.55 | [15] |
| Benzotriazole | 25 mM | 80 - 98 | [16] |
| 2-Mercaptobenzothiazole | Varies | Excellent inhibitor, efficiency increases with concentration | [17][18] |
| Tolyltriazole | 0.07 M (in 0.5M HCl) | 91 | [8][19] |
Note: The data for Tolyltriazole was obtained in 0.5 M HCl.
Discussion of Results
The compiled data suggests that this compound, as represented by its structural analog PPTT, demonstrates significant corrosion inhibition properties, with an efficiency of 83.8% at a 2 mM concentration.[14] This performance is comparable to that of the established commercial inhibitor Benzotriazole, which exhibits efficiencies in a similar range.[15][16]
This compound: The pyrimidine ring, with its nitrogen heteroatoms, and the thiol group (-SH) are key to the inhibitory action of this molecule. The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong adsorption. The phenyl and methylphenyl groups can further enhance this adsorption through π-electron interactions and by increasing the surface area covered by the inhibitor molecule. Studies on similar pyrimidine derivatives have shown them to act as mixed-type inhibitors, retarding both the anodic and cathodic reactions.[4][7] The adsorption of these compounds typically follows the Langmuir isotherm, indicating the formation of a monolayer protective film.[2][20]
Commercial Inhibitors:
-
Benzotriazole (BTA) and Tolyltriazole (TTA): These are well-known for their effectiveness, particularly for copper and its alloys, but also show good performance on steel.[8][12] Their mechanism involves the formation of a protective polymeric film on the metal surface through the coordination of the triazole nitrogen atoms with metal ions.[8] TTA is often considered to have slightly better performance than BTA due to the presence of the methyl group, which enhances its hydrophobicity and surface coverage.[8]
-
2-Mercaptobenzothiazole (MBT): This inhibitor contains both nitrogen and sulfur atoms, which are excellent centers for adsorption on metal surfaces.[12][17] It is known to be a highly effective mixed-type inhibitor for steel in acidic media.[11][17]
Conclusion
Based on the available data, this compound shows considerable promise as a corrosion inhibitor for mild steel in acidic environments. Its performance is comparable to that of established commercial inhibitors like Benzotriazole. The presence of the pyrimidine core, with its nitrogen atoms, and the exocyclic thiol group are crucial for its protective action, facilitating strong adsorption to the metal surface and the formation of a barrier against corrosive attack.
Further direct comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of this compound against a wider range of commercial inhibitors. However, the existing evidence strongly supports its potential as a viable and effective alternative in the field of corrosion protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 11. Corrosion inhibition of carbon steel immersed in a 1 M HCl solution using benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
A Head-to-Head Battle for Precision: Cross-Validation of HPLC and GC-MS Methods for Pyrimidine Thiol Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of pyrimidine thiols—a class of compounds integral to numerous therapeutic agents—is paramount. The choice of analytical methodology can profoundly impact the reliability of data, influencing everything from preclinical pharmacokinetic studies to final product quality control. Two titans of the analytical laboratory, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), stand as the primary contenders for this critical task. This guide provides an in-depth, objective comparison of these techniques, grounded in established scientific principles and supported by adaptable experimental data, to empower you in selecting the optimal method for your pyrimidine thiol analysis.
The Contenders: Understanding the Core Principles
At the heart of this comparison lies the fundamental difference in how HPLC and GC-MS achieve separation and detection.
High-Performance Liquid Chromatography (HPLC) operates on the principle of partitioning a sample's components between a liquid mobile phase and a solid stationary phase packed within a column.[1] For pyrimidine thiols, which are often polar and non-volatile, reverse-phase HPLC is the go-to technique. Here, a polar mobile phase is used with a nonpolar stationary phase (e.g., C18). The separation is driven by the differential affinities of the analytes for the two phases. Coupling HPLC with a UV-Vis or a Diode Array Detector (DAD) is common for routine analysis, while interfacing with a mass spectrometer (LC-MS) offers enhanced sensitivity and specificity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) , in contrast, is tailored for volatile and thermally stable compounds.[3] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then fragmented and detected by a mass spectrometer, which provides a unique "fingerprint" for identification and quantification.[4] For non-volatile compounds like pyrimidine thiols, a crucial extra step is required: derivatization . This chemical modification process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[5]
The Cross-Validation Gauntlet: A Head-to-Head Performance Comparison
Method validation is the cornerstone of reliable analytical data, ensuring that a chosen method is fit for its intended purpose.[4] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, outlining key parameters that must be evaluated.[6] Let's examine how HPLC and GC-MS typically perform in a cross-validation scenario for pyrimidine thiol analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Field Insights |
| Specificity/Selectivity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. The chromatographic separation combined with spectral data provides confidence in analyte identification. | Very High. The combination of chromatographic retention time and the unique mass fragmentation pattern of the analyte provides exceptional specificity. | GC-MS often holds the edge in unequivocal peak identification due to the detailed structural information from mass spectra. However, modern HPLC-MS/MS techniques offer comparable levels of selectivity. |
| Linearity (R²) | Typically ≥ 0.999. Excellent linearity is often achieved over a wide concentration range.[5][7] | Typically ≥ 0.995. Linearity can be influenced by the efficiency and consistency of the derivatization step. | The direct injection in HPLC contributes to its superior linearity. The multi-step nature of derivatization in GC-MS can introduce variability. |
| Accuracy (% Recovery) | 98.0% to 102.0%. High accuracy is achievable due to the direct analysis of the sample. | 90.0% to 110.0%. Accuracy is dependent on the reproducibility of the derivatization and extraction steps. | The potential for incomplete derivatization or side reactions in GC-MS can impact accuracy. Careful optimization of the derivatization protocol is critical. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. HPLC methods are generally highly precise.[7] | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. The manual steps involved in derivatization can lead to higher variability. | Automation in HPLC autosamplers contributes to lower relative standard deviations (RSD). The manual nature of many derivatization protocols for GC-MS can be a source of imprecision. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Method-dependent. For UV detection, LOD is typically in the low ng/mL range.[5] For LC-MS/MS, it can reach the pg/mL level. | High sensitivity, particularly with selected ion monitoring (SIM). LOD can be in the low ng/mL to pg/mL range. | While both techniques can be highly sensitive, GC-MS with SIM can often achieve lower detection limits for amenable compounds due to lower background noise. |
| Robustness | Generally robust. Minor variations in mobile phase composition, pH, or column temperature have a predictable impact.[5] | Moderately robust. The method's performance can be sensitive to variations in derivatization conditions (time, temperature, reagent concentration) and moisture. | The derivatization step in GC-MS is often the most critical and least robust part of the method. Meticulous control over this step is essential for reproducible results. |
| Sample Throughput | Higher. Direct injection and relatively short run times allow for the analysis of a large number of samples. | Lower. The sample preparation, including derivatization and extraction, is more time-consuming. | For routine quality control or high-throughput screening, HPLC is often the more practical choice. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of a model pyrimidine thiol, 6-mercaptopurine, by both HPLC and GC-MS. These are adaptable for other pyrimidine thiols with appropriate optimization.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established reverse-phase HPLC methods for 6-mercaptopurine.[5][7]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M sodium acetate buffer (pH adjusted to 5.0 with acetic acid) in a 10:90 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 6-mercaptopurine reference standard in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: For a formulated product, crush tablets, and dissolve the powder in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
Perform validation as per ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation Derivatization
This protocol is an adaptation of general silylation procedures for compounds containing thiol and amine groups, as specific validated methods for pyrimidine thiols are less common.[5]
1. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization Procedure (Silylation):
-
Rationale: Silylation replaces active hydrogens on the thiol and amine groups of 6-mercaptopurine with non-polar trimethylsilyl (TMS) groups, increasing its volatility and thermal stability.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylation reagent.
-
Step 1: Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylation reagent.
-
Step 2: Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent) to the dry residue.
-
Step 3: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Step 4: Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 6-mercaptopurine.
-
4. Method Validation:
-
Validate the method according to ICH Q2(R2) guidelines, paying close attention to the consistency and efficiency of the derivatization step.[6]
Visualizing the Workflow
To better understand the practical differences between the two methodologies, the following diagrams illustrate the experimental workflows.
The Final Verdict: Choosing the Right Tool for the Job
The decision between HPLC and GC-MS for pyrimidine thiol analysis is not a matter of one technique being definitively superior to the other, but rather a question of which is more suitable for the specific analytical challenge at hand.
Choose HPLC when:
-
High sample throughput is required: The simpler sample preparation and automated nature of HPLC make it ideal for routine quality control and screening large numbers of samples.
-
The analyte is thermally labile or prone to degradation at high temperatures: HPLC analysis is performed at or near ambient temperature, preserving the integrity of sensitive molecules.
-
Simplicity and robustness are key: HPLC methods are generally more straightforward to develop and validate, and are less susceptible to environmental factors like humidity.
Choose GC-MS when:
-
Unambiguous identification is critical: The detailed mass spectral information provided by GC-MS is invaluable for structural elucidation and confirmation, particularly in forensic or metabolic profiling studies.
-
Very high sensitivity is needed for volatile impurities: For certain analytes, GC-MS with SIM can offer lower detection limits than HPLC-UV.
-
Complex matrices require high separation efficiency: The high resolving power of capillary GC columns can be advantageous for separating the analyte of interest from co-eluting matrix components.
References
- 1. Analysis of 6-mercaptopurine in serum or plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. impactfactor.org [impactfactor.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro and In Vivo Evaluation of Pyrimidine Derivatives as Therapeutic Agents
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its role as a privileged structure in a multitude of therapeutic agents.[1][2] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the preclinical evaluation of novel pyrimidine derivatives as potential therapeutic agents, with a focus on their application in oncology. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of data to bridge the gap between benchtop findings and clinical potential.
The Rationale: From Cellular Assays to Animal Models
The journey of a novel pyrimidine derivative from a synthesized compound to a potential drug candidate is a rigorous process of validation. This process begins with in vitro studies, which are essential for initial screening, mechanism of action elucidation, and establishing a preliminary structure-activity relationship (SAR).[1] These assays are performed in a controlled, artificial environment, such as a petri dish or a multi-well plate, and provide the first glimpse into a compound's biological activity.
However, the complexity of a living organism, with its intricate network of metabolic pathways, physiological barriers, and systemic interactions, cannot be fully replicated in vitro. Therefore, promising candidates from in vitro screening are advanced to in vivo studies, typically in animal models, to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[3] This transition is a critical step where many compounds fail, highlighting the importance of a well-designed and thoroughly interpreted preclinical testing cascade.
Part 1: In Vitro Evaluation - The Initial Litmus Test
In vitro assays serve as the primary screening platform for new chemical entities. They are relatively high-throughput, cost-effective, and allow for the precise control of experimental conditions. For pyrimidine derivatives with anticancer potential, the initial focus is on assessing their cytotoxicity against various cancer cell lines.
Key In Vitro Assays for Anticancer Activity
A variety of assays are employed to understand the anticancer effects of pyrimidine derivatives at the cellular level:
-
Cytotoxicity Assays (e.g., MTT Assay): These are the first-line screening assays to determine the concentration at which a compound inhibits cell growth.[4]
-
Apoptosis Assays: To determine if the cytotoxic effect is due to programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are used.
-
Cell Cycle Analysis: Flow cytometry is used to assess the effect of the compound on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases.
-
Enzyme Inhibition Assays: Many pyrimidine derivatives act by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), or topoisomerase II.[5][6]
-
Western Blotting: This technique is used to measure the levels of specific proteins involved in signaling pathways affected by the pyrimidine derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a culture in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only (no cells) as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram of the In Vitro Screening Workflow:
Caption: Workflow for the in vitro evaluation of pyrimidine derivatives.
Part 2: In Vivo Assessment - Evaluating Efficacy in a Living System
Compounds that demonstrate potent and selective activity in vitro are advanced to in vivo studies to evaluate their therapeutic efficacy and overall safety profile in a complex biological system. The most common in vivo models for anticancer drug testing are rodent models, particularly mice.
Common In Vivo Models
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most widely used model to test the efficacy of a compound against human tumors.[7]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interaction of the compound with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the general steps for evaluating the antitumor activity of a pyrimidine derivative in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Human cancer cell line (e.g., ARO for anaplastic thyroid cancer)[7]
-
Sterile PBS and cell culture medium
-
Matrigel (optional, to improve tumor take rate)
-
Pyrimidine derivative formulated for in vivo administration (e.g., in a solution or suspension)
-
Calipers for tumor measurement
-
Animal housing and handling equipment in a certified facility
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 million cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor volume 2-3 times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Compound Administration:
-
Administer the pyrimidine derivative to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage or intravenous injection).
-
Administer the vehicle control to the control group.
-
-
Endpoint and Data Collection:
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood and major organs for pharmacokinetic and toxicological analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Evaluate any signs of toxicity, such as weight loss or changes in organ morphology.
-
Diagram of the In Vivo Xenograft Study Workflow:
Caption: Workflow for an in vivo subcutaneous xenograft study.
Part 3: Comparative Analysis - Bridging the In Vitro-In Vivo Gap
A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a direct quantitative conversion from an IC₅₀ value to an effective in vivo dose is not straightforward, a strong correlation provides confidence in the translatability of the findings.[3][8]
Case Study: Indolyl-Pyrimidine Derivatives
A study on novel indolyl-pyrimidine hybrids provides a good example of this comparative analysis.[5]
In Vitro Data:
The researchers synthesized a series of compounds and evaluated their antiproliferative activity against three human cancer cell lines: MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). The IC₅₀ values were determined using a resazurin assay.
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 4g | 5.1 | 5.02 | 6.6 |
| 5-FU | 4.8 | 5.2 | 7.1 |
| Erlotinib | 5.5 | 5.9 | 6.2 |
| Data adapted from Ahmed et al., 2020.[5] |
Compound 4g demonstrated potent cytotoxic activity, comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and the targeted therapy Erlotinib.[5]
In Vivo Data:
Based on its promising in vitro profile, compound 4g was selected for in vivo evaluation in an Ehrlich Ascites Carcinoma (EAC) mouse model.
| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (Saline) | 20.5 | - |
| Compound 4g (10 mg/kg) | 35.2 | 71.7 |
| 5-FU (20 mg/kg) | 38.6 | 88.3 |
| Data adapted from Ahmed et al., 2020.[5] |
The in vivo results showed that compound 4g significantly increased the lifespan of tumor-bearing mice, demonstrating its potent antitumor efficacy in a living system. While 5-FU showed a slightly higher increase in lifespan at a higher dose, the data for compound 4g confirms its therapeutic potential.[5]
Challenges in In Vitro-In Vivo Correlation
The transition from a controlled in vitro environment to a complex in vivo system presents several challenges that can lead to discrepancies between the observed activities:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the tumor site and its overall efficacy.[3]
-
Bioavailability: A compound that is highly potent in vitro may have poor oral bioavailability, limiting its effectiveness when administered systemically.
-
Metabolism: The compound may be rapidly metabolized into inactive forms in the liver or other tissues.
-
Toxicity: The compound may exhibit off-target toxicity that limits the achievable therapeutic dose.
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, blood vessels, and immune cells, can influence the response to treatment.
Conclusion: An Integrated Approach for Drug Discovery
The evaluation of pyrimidine derivatives as therapeutic agents requires a synergistic approach that integrates both in vitro and in vivo studies. In vitro assays are indispensable for high-throughput screening and mechanistic elucidation, allowing for the rapid identification of promising lead compounds. Subsequent in vivo studies in relevant animal models are crucial for validating the therapeutic efficacy and assessing the safety profile in a whole-organism context.
A thorough understanding of the strengths and limitations of each methodology, coupled with a careful analysis of the correlation between in vitro and in vivo data, is paramount for the successful translation of novel pyrimidine derivatives from the laboratory to the clinic. This integrated preclinical package provides the robust evidence base necessary to justify the advancement of a compound into clinical trials, with the ultimate goal of developing new and effective treatments for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of a novel pyrazolopyrimidine derivative entrapped in liposomes in anaplastic thyroid cancer cells in vitro and in xenograft tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Molecular Modeling of Pyrimidine Derivatives as GPR119 Agonists: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the comparative molecular modeling of pyrimidine derivatives as agonists for the G-protein coupled receptor 119 (GPR119). Designed for researchers and scientists in drug development, this document details the scientific rationale, experimental workflows, and data interpretation necessary to evaluate and prioritize novel therapeutic candidates targeting GPR119 for the treatment of type 2 diabetes and related metabolic disorders.
Introduction: GPR119 as a Therapeutic Target
GPR119, a Gs-alpha subunit-coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by endogenous ligands, such as oleoylethanolamide (OEA), stimulates glucose-dependent insulin secretion and promotes the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 a compelling target for the development of novel therapies for type 2 diabetes mellitus, offering the potential for improved glycemic control with a reduced risk of hypoglycemia. Pyrimidine derivatives have emerged as a promising class of synthetic GPR119 agonists due to their favorable pharmacological properties.
The signaling cascade initiated by GPR119 activation is crucial to its therapeutic effect. The following diagram illustrates this pathway.
Caption: GPR119 signaling pathway upon agonist binding.
Comparative Molecular Modeling Workflow
To rationally design and optimize pyrimidine-based GPR119 agonists, a robust in silico modeling workflow is essential. This section outlines a step-by-step guide for comparative molecular modeling, enabling the prediction of binding affinities and interaction patterns.
The overall workflow is depicted in the following diagram:
Caption: Workflow for comparative molecular modeling of GPR119 agonists.
Homology Modeling of GPR119
As the crystal structure of GPR119 may not be readily available, homology modeling is a critical first step to generate a reliable 3D model.
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the GPR119 amino acid sequence. Prioritize templates with high sequence identity, resolution, and structural similarity, such as other class A GPCRs.
-
Sequence Alignment: Perform a sequence alignment of the GPR119 target sequence with the selected template(s) using tools like ClustalW or T-Coffee.
-
Model Building: Generate the 3D model of GPR119 using software such as MODELLER or SWISS-MODEL.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK for stereochemical quality and Ramachandran plot analysis, and Verify3D for structural correctness.
Ligand Preparation
Proper preparation of the pyrimidine derivative library is crucial for accurate docking studies.
Protocol:
-
2D to 3D Conversion: Convert the 2D structures of the pyrimidine derivatives into 3D structures using software like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Charge Calculation: Assign partial charges to the atoms of each ligand using methods like Gasteiger charges.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Receptor Preparation: Prepare the GPR119 homology model for docking by adding hydrogen atoms, assigning charges, and defining the binding site based on literature data or blind docking approaches.
-
Docking Simulation: Perform docking of the prepared pyrimidine derivatives into the defined binding site of GPR119 using software like AutoDock Vina or Glide.
-
Pose Selection: Analyze the resulting docking poses and select the most favorable ones based on scoring functions and visual inspection of key interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
Protocol:
-
System Setup: Place the best-docked ligand-GPR119 complex in a simulation box with an appropriate solvent model (e.g., TIP3P water) and ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization of the entire system, followed by a series of equilibration steps under NVT (constant volume) and NPT (constant pressure) ensembles to stabilize the system.
-
Production Run: Conduct a production MD run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and ligand-receptor interactions over time.
Comparative Data Analysis
The primary output of the modeling workflow is a set of quantitative and qualitative data that allows for the comparison and prioritization of the pyrimidine derivatives.
Docking Scores and Binding Free Energies
The following table presents a hypothetical comparison of different pyrimidine derivatives based on their docking scores and calculated binding free energies.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |
| PD-001 | -9.8 | -45.2 | Tyr93, Phe103, Asn245 |
| PD-002 | -8.5 | -38.7 | Tyr93, Ser107, Asn245 |
| PD-003 | -10.2 | -50.1 | Tyr93, Phe103, Trp241, Asn245 |
| PD-004 | -7.9 | -35.4 | Ser107, Asn245 |
| Reference | -9.5 | -42.5 | Tyr93, Phe103, Asn245 |
Interaction Analysis
A detailed analysis of the interactions between the pyrimidine derivatives and the GPR119 binding site provides insights into the structural basis of their activity.
The logical relationship for prioritizing candidates based on modeling data is as follows:
Caption: Logic for prioritizing pyrimidine derivatives.
Conclusion
This guide has outlined a comprehensive comparative molecular modeling workflow for the evaluation of pyrimidine derivatives as GPR119 agonists. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of these compounds, enabling the rational design of more potent and selective drug candidates. The presented protocols and data analysis frameworks provide a solid foundation for accelerating the discovery of novel therapeutics for type 2 diabetes and other metabolic diseases.
A Senior Application Scientist's Guide to Confirming Pyrimidine Derivative Structures using ¹H-NMR and ¹³C-NMR
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrimidines and the Imperative of Structural Verification
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to anticancer drugs. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's biological activity, making unambiguous structural confirmation of synthesized derivatives a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, stands as the gold standard for the structural elucidation of these organic compounds. This guide provides an in-depth comparison of these techniques, grounded in practical insights and established methodologies, to ensure the confident and accurate characterization of novel pyrimidine derivatives.
Pillar 1: The "Why" Before the "How" - Foundational NMR Principles for Pyrimidines
Understanding the causality behind experimental choices is paramount. NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ) , is the most fundamental piece of information we gather. It is highly sensitive to the local electronic environment of the nucleus.
For an aromatic heterocycle like pyrimidine, the electronic landscape is complex. The two nitrogen atoms are strongly electronegative, withdrawing electron density from the ring. This "deshielding" effect causes the attached protons and carbons to resonate at higher chemical shifts (further downfield) compared to a simple benzene ring. Furthermore, the circulation of π-electrons in the aromatic ring generates its own magnetic field, further influencing the chemical shifts of ring protons.
Key parameters we will leverage include:
-
Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms (like the pyrimidine nitrogens) are deshielded and have higher δ values.[1]
-
Integration: In ¹H-NMR, the area under a signal is directly proportional to the number of protons generating that signal.[1] This allows for a quantitative count of protons in different environments.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the bonding electrons, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms, typically through three bonds (³J).
Pillar 2: A Comparative Analysis of ¹H and ¹³C-NMR for Pyrimidine Elucidation
¹H and ¹³C-NMR are complementary techniques. ¹H-NMR is highly sensitive and provides rich information about proton connectivity, while ¹³C-NMR directly probes the carbon backbone of the molecule.
¹H-NMR Spectroscopy: The High-Sensitivity Reporter
Due to the 100% natural abundance of the ¹H isotope, ¹H-NMR is a highly sensitive technique, often requiring only a small amount of sample (1-5 mg).[2]
Typical ¹H Chemical Shifts for Pyrimidine Derivatives:
The protons on the pyrimidine ring are typically found in the aromatic region of the spectrum, significantly downfield due to the deshielding effect of the nitrogen atoms.
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Pyrimidine H-2 | 9.1 - 9.3 | Most deshielded proton, located between the two nitrogen atoms.[3] |
| Pyrimidine H-4, H-6 | 8.6 - 8.8 | Equivalent in unsubstituted pyrimidine, deshielded by the adjacent nitrogen.[3] |
| Pyrimidine H-5 | 7.2 - 7.5 | Least deshielded of the ring protons.[3] |
| Amine Protons (-NH₂) | 5.0 - 5.3 | Broad signals, chemical shift can vary with solvent and concentration.[4] |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Sharp singlet.[4] |
Interpreting Coupling Patterns: The connectivity of substituents can often be determined by analyzing the splitting patterns of the pyrimidine ring protons. For instance, a proton at C-5 will typically show a triplet if both C-4 and C-6 are substituted with protons.
¹³C-NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire high-quality ¹³C spectra. This technique is invaluable as it directly observes the carbon framework, and signal overlap is less common than in ¹H-NMR due to the larger chemical shift range (0-220 ppm).[5][6]
Typical ¹³C Chemical Shifts for Pyrimidine Derivatives:
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Pyrimidine C-2 | 158 - 162 | Most deshielded carbon, between two nitrogens.[3][7] |
| Pyrimidine C-4, C-6 | 155 - 159 | Deshielded by adjacent nitrogen.[3][7] |
| Pyrimidine C-5 | 120 - 125 | Least deshielded ring carbon.[3][7] |
| Carbonyl Carbons (C=O) | 160 - 220 | Ketones, aldehydes, esters, amides.[8] |
| Alkene/Aromatic Carbons | 100 - 160 | Standard range for sp² hybridized carbons.[6] |
DEPT: Differentiating Carbon Types
A standard ¹³C-NMR spectrum shows all unique carbon atoms as single lines (with broadband proton decoupling). To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed.[5][9][10] This is a crucial step for unambiguous structure confirmation.
-
DEPT-90: Only CH (methine) carbons appear as positive signals.[8][9]
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.[8][9]
-
Quaternary carbons do not appear in any DEPT spectrum.[8]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can systematically identify every type of carbon in the molecule.[9][10]
Pillar 3: Self-Validating Experimental Protocols
The integrity of your NMR data hinges on meticulous sample preparation and proper experimental setup.
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of your synthesized pyrimidine derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower sensitivity of the nucleus.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves your compound. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field.[12] Common choices include Chloroform-d (CDCl₃) for nonpolar compounds, and DMSO-d₆ for more polar compounds.[11][13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][11] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube.[11][14] Avoid any solid particulates, as they can degrade the quality of the magnetic field homogeneity.[2][12]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation.[11]
Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR data for structural confirmation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. organomation.com [organomation.com]
- 3. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. fiveable.me [fiveable.me]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to Thionating Agents in Pyrimidine Synthesis: Lawesson's Reagent vs. The Field
The strategic incorporation of sulfur into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Thionated pyrimidines, in particular, represent a class of compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The conversion of a carbonyl group (C=O) to a thiocarbonyl (C=S) is the most direct route to these valuable molecules, a transformation heavily reliant on the choice of thionating agent.
This guide provides a comparative analysis of Lawesson's Reagent (LR), the preeminent thionating agent, against its primary alternatives, with a focus on Phosphorus Pentasulfide (P₄S₁₀). We will delve into mechanistic underpinnings, comparative performance data, and detailed experimental protocols to arm researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Reigning Champion: Lawesson's Reagent (LR)
First popularized in the late 1970s by Sven-Olov Lawesson, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, or Lawesson's Reagent (LR), quickly surpassed traditional agents like P₄S₁₀ due to its milder reaction conditions, higher yields, and greater functional group tolerance.[4][5]
Mechanism of Action
The efficacy of LR stems from its dynamic equilibrium in solution. The central four-membered P₂S₂ ring dissociates to form a highly reactive dithiophosphine ylide (R-PS₂).[5][6] This ylide is the workhorse of the thionation reaction.
The accepted mechanism, which bears a resemblance to the Wittig reaction, proceeds in two main steps:
-
[2+2] Cycloaddition: The reactive ylide intermediate undergoes a concerted cycloaddition with the carbonyl oxygen of the pyrimidine substrate to form a transient four-membered thiaoxaphosphetane intermediate.[7]
-
Cycloreversion: This intermediate rapidly collapses in a cycloreversion step. The thermodynamic driving force is the formation of a very stable phosphorus-oxygen (P=O) double bond, which releases the desired thiocarbonyl product.[7][8]
Advantages & Limitations
The primary advantage of LR is its mildness. Reactions can often be carried out at lower temperatures than with P₄S₁₀, preserving sensitive functional groups.[4][9] LR generally requires near-stoichiometric amounts, whereas P₄S₁₀ often needs to be used in large excess.[10]
However, LR is not without its drawbacks. It is unstable at temperatures above 110 °C.[4][11] The most significant challenge is often in the purification step. The phosphorus-containing byproducts can have polarities similar to the desired thionated product, making chromatographic separation tedious.[12][13]
Alternative Thionating Agents
While Lawesson's Reagent is a powerful tool, other reagents have their place in the synthetic chemist's toolbox, each with a unique profile of reactivity and application.
Phosphorus Pentasulfide (P₄S₁₀)
The classical thionating agent, P₄S₁₀, is a yellow solid that has been used for over a century.[9][14] It is inexpensive and thermally robust, capable of withstanding temperatures above 150 °C.[10]
Mechanism & Reactivity: P₄S₁₀ itself is a stable cage-like molecule. For it to react, it is believed to dissociate into the more reactive P₂S₅ species, especially in refluxing solvents.[14][15] P₄S₁₀ is a powerful but often harsh reagent, typically requiring high temperatures (refluxing in high-boiling solvents like pyridine or dioxane) and longer reaction times.[8][16] This can lead to lower yields and the formation of side products, particularly with complex substrates.
Modern Variants: To mitigate the harshness and poor solubility of P₄S₁₀, several modified systems have been developed:
-
P₄S₁₀/Pyridine: Using pyridine as both a solvent and a basic activator creates a more reactive complex, sometimes isolated as P₂S₅(pyridine)₂.[14][17] This complex can be more selective than P₄S₁₀ alone.
-
P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination is highly effective and offers a significant advantage in work-up. The silicon-containing byproducts are easily removed by a simple hydrolytic workup or filtration, avoiding the need for chromatography that often plagues LR reactions.[13][18]
Other Notable Agents
-
Davy & Belleau Reagents: These are variants of LR with different alkoxy groups, offering altered solubility and reactivity profiles.
-
Woollins' Reagent: A selenium analog of LR, used for selenation reactions.
Comparative Analysis: LR vs. P₄S₁₀
The choice between Lawesson's Reagent and Phosphorus Pentasulfide depends critically on the substrate, desired scale, and tolerance for purification challenges.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | High, generally milder conditions (e.g., 80-110 °C).[5] | Lower, requires higher temperatures (>150 °C).[10] |
| Selectivity | Good. Can often selectively thionate amides/ketones over esters.[8] | Lower. Harsher conditions can lead to side reactions. |
| Stoichiometry | Near equimolar amounts often suffice.[10] | Often requires a large excess of reagent.[19] |
| Solubility | Soluble in many organic solvents (Toluene, Dioxane, THF). | Poorly soluble in many common organic solvents.[17] |
| Work-up | Can be difficult; byproducts often require chromatography.[13] | Byproducts are often insoluble and can be filtered off. |
| Cost | More expensive. | Less expensive. |
| Substrate Scope | Broad; effective for ketones, amides, esters, lactams.[6][20] | Broad, but harshness can limit use with sensitive substrates. |
Experimental Protocols
The following protocols provide a framework for the thionation of a generic pyrimidinone substrate. Causality behind key steps is noted in italics.
General Experimental Workflow
Protocol 1: Thionation using Lawesson's Reagent
This protocol is adapted for a pyrimidinone where higher selectivity and milder conditions are desired.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrimidinone substrate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane (approx. 0.1 M concentration). Anhydrous solvent is crucial as LR can react with water.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. This prevents side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.7 eq per carbonyl group) to the stirring solution. Using slightly more than 0.5 eq can help drive the reaction to completion, but excess can complicate purification.
-
Reaction: Heat the mixture to 80-110 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue is then subjected to flash column chromatography on silica gel. A carefully chosen eluent system (e.g., hexanes/ethyl acetate) is required to separate the product from the phosphorus byproducts.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Thionation using P₄S₁₀-Pyridine Complex
This protocol is suitable for more robust substrates where cost is a consideration or LR-based purification proves problematic.
-
Preparation: To a round-bottom flask, add P₄S₁₀ (1.0-2.0 eq per carbonyl group) and anhydrous pyridine. Pyridine acts as both the solvent and an activating base. The reaction is often exothermic.
-
Substrate Addition: Carefully add the pyrimidinone substrate (1.0 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) for 4-12 hours. Monitor the reaction by TLC. The higher temperature and longer time are characteristic of P₄S₁₀ reactions.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it carefully over crushed ice or into a cold aqueous sodium bicarbonate solution. This step quenches the reaction and helps precipitate the product while dissolving inorganic salts.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove residual pyridine and other impurities.
-
-
Purification: The crude solid can often be purified by recrystallization. If necessary, column chromatography can be performed. The key advantage here is that the inorganic byproducts are largely removed during the hydrolytic work-up, simplifying purification.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The thionation of pyrimidines is a vital transformation for accessing biologically active molecules. Lawesson's Reagent remains the gold standard for this conversion due to its mildness and efficiency. However, its limitations, particularly regarding purification and thermal stability, mean that alternatives like P₄S₁₀ and its modern formulations (e.g., with HMDO or pyridine) are indispensable tools.
The choice of reagent is not a matter of "better" or "worse," but of strategic selection based on the substrate's sensitivity, the required scale of the reaction, and the available purification capabilities. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can better navigate the landscape of thionating agents to achieve their synthetic goals with precision and efficiency.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(4-Methylphenyl)-2-pyrimidinethiol
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methylphenyl)-2-pyrimidinethiol (CAS No. 477859-71-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, fostering a culture of safety and scientific integrity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate precautions. While a specific Safety Data Sheet (SDS) for this compound was not fully available, data from structurally similar compounds, such as 4-phenyl-pyrimidine-2-thiol, indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any thiol-containing compound, requires careful segregation and labeling to prevent hazardous reactions and ensure correct waste processing.
Waste Segregation and Collection
All waste containing this compound, including residual amounts in containers, contaminated consumables, and solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, such as contaminated filter paper, weighing boats, and gloves, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect liquid waste, including reaction mixtures and rinsing solvents, in a separate, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard pictograms.
Decontamination of Laboratory Glassware
Due to the persistent and malodorous nature of thiols, all glassware that has come into contact with this compound must be decontaminated promptly.
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsing solvent as hazardous liquid waste.
-
Oxidative Treatment: Prepare a 10% solution of household bleach (sodium hypochlorite) in a designated container within the fume hood. Submerge the rinsed glassware in the bleach solution for at least 24 hours. This process helps to oxidize the thiol group, reducing its odor and potential reactivity.
-
Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water and then wash with a standard laboratory detergent.
Decision-Making for Disposal
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
References
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 4-(4-Methylphenyl)-2-pyrimidinethiol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 4-(4-Methylphenyl)-2-pyrimidinethiol, a key building block in medicinal and agricultural chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1]
Inferred Hazard Profile: A Proactive Assessment
The precautionary principle is our primary guide. Based on data from analogous compounds, we must assume that this compound presents multiple hazards.[2] The thiol (-SH) group and the pyrimidine core are reactive moieties that inform our safety protocols.
Data from the Safety Data Sheet for the closely related compound 4-Phenyl-pyrimidine-2-thiol indicates the following GHS classifications, which we will adopt as our working hypothesis.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Given these potential hazards, direct contact with skin, eyes, and the respiratory system must be rigorously prevented.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate a specific, identified risk. All PPE should be inspected before use and removed carefully to avoid contaminating skin or personal clothing.[3][4]
| Task / Operation | Engineering Controls | Gloves | Eye/Face Protection | Lab Attire / Respiratory |
| Weighing/Handling Solid | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety glasses with side shields | Flame-retardant lab coat, closed-toe shoes |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical safety goggles | Flame-retardant lab coat, closed-toe shoes |
| Running Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical safety goggles and face shield | Flame-retardant lab coat, closed-toe shoes |
| Non-routine/Large Scale | Closed System or Glove Box | Heavy-duty Nitrile or Neoprene Gloves | Chemical safety goggles and face shield | Full protective suit, NIOSH-approved respirator |
Causality Behind PPE Choices:
-
Engineering Controls: A certified chemical fume hood is the first and most critical line of defense.[5] It protects the user from inhaling the fine, potentially irritating powder of the solid compound and any vapors from its solutions.
-
Gloves: Thiol-containing compounds can have varying permeability through standard glove materials. Nitrile or neoprene gloves provide robust protection against the anticipated hazards of skin irritation.[6] Always double-check glove compatibility and replace them immediately if contamination is suspected. After use, remove gloves using a technique that avoids touching the outer surface with bare hands and wash hands thoroughly.[3][7]
-
Eye and Face Protection: The risk of serious eye damage from a splash of solution or airborne powder is significant.[2] Standard safety glasses with side shields are the minimum requirement for any lab work. When handling solutions or running reactions where splashing is possible, chemical safety goggles are mandatory.[3][5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes.
-
Laboratory Attire: A flame-retardant lab coat, long pants, and fully closed-toe shoes are required to protect the skin from accidental spills.[8]
Operational Plan: Step-by-Step Handling & Storage
Safe handling is a systematic process designed to minimize the generation of dust and aerosols and prevent cross-contamination.[9]
Protocol for Handling Solid this compound:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Open the container slowly. Use a dedicated spatula to carefully transfer the yellow crystalline powder to a weigh boat.[1] Avoid any actions that could create dust.
-
Transfer: Carefully add the weighed solid to your reaction vessel or solvent.
-
Cleanup: Tightly seal the source container. Decontaminate the spatula and weigh boat according to the disposal plan (Section 5). Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands immediately and thoroughly.[7]
Storage Requirements:
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[2][5]
-
A recommended storage temperature is between 0-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Store in a locked cabinet or area accessible only to authorized personnel.[2]
Emergency Protocol: Spill Management
Preparedness is key to managing accidents safely.[8] All personnel must know the location of safety showers and eyewash stations.[7]
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: If the spill is large or you feel unwell, evacuate the area immediately and alert your supervisor and the institution's Environmental Health & Safety (EHS) department.[11]
-
Secure the Area: Prevent others from entering the spill zone.
-
For Small, Manageable Spills:
-
Wear appropriate PPE, including double gloves, chemical goggles, and a lab coat.[5]
-
Cover the spill with an absorbent material, such as an activated carbon adsorbent or a universal chemical spill kit.[5]
-
Using non-sparking tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[5]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12] It must be treated as hazardous chemical waste.
Protocol for Waste Disposal:
-
Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound.
-
Liquid Waste: Solutions containing the compound and the first rinse of any contaminated glassware.[12]
-
-
Container Labeling: All hazardous waste containers must be sealed and clearly labeled with:[12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
-
Storage: Store waste containers in a designated, secondary containment area within the laboratory, away from incompatible materials.
-
Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.es [fishersci.es]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
